3,5-Bis(trifluoromethyl)phenylacetyl chloride
Description
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Properties
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF6O/c11-8(18)3-5-1-6(9(12,13)14)4-7(2-5)10(15,16)17/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVPYLZQEFOTGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381295 | |
| Record name | [3,5-Bis(trifluoromethyl)phenyl]acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174083-39-7 | |
| Record name | [3,5-Bis(trifluoromethyl)phenyl]acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,5-Bis(trifluoromethyl)phenylacetyl Chloride: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 3,5-Bis(trifluoromethyl)phenylacetyl chloride, a key building block in modern medicinal chemistry. The information is presented to support research and development activities, with a focus on its role in the synthesis of pharmacologically active compounds.
Core Chemical Properties
This compound is a reactive acyl chloride compound characterized by the presence of two trifluoromethyl groups on the phenyl ring. These electron-withdrawing groups significantly influence the molecule's reactivity and the properties of its derivatives.
Physical and Chemical Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₅ClF₆O | [1] |
| Molecular Weight | 290.59 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 36.89 °C (calculated) | [2] |
| Boiling Point | 204.8 ± 40.0 °C at 760 mmHg (calculated) | [2] |
| Density | 1.5 ± 0.1 g/cm³ (calculated) | [2] |
| Solubility in Water | 27.78 mg/L at 25 °C | [2] |
| Solubility in Organic Solvents | Soluble in organic solvents like ether, dimethylformamide, and chlorinated hydrocarbons. | [3] |
| Refractive Index | 1.426 (calculated) | [2] |
| Flash Point | 77.7 ± 27.3 °C (calculated) | [2] |
| CAS Number | 174083-39-7 | [1] |
Reactivity and Stability
This compound is a stable compound at room temperature but exhibits high reactivity characteristic of acyl chlorides.[3] It is a potent acylating agent, readily reacting with nucleophiles such as alcohols, amines, and water.[3] The presence of two trifluoromethyl groups enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.
Reaction with water leads to hydrolysis, forming the corresponding carboxylic acid, 3,5-bis(trifluoromethyl)phenylacetic acid, and hydrochloric acid. Therefore, it must be handled under anhydrous conditions to prevent decomposition.
Experimental Protocols
Synthesis of this compound
Materials:
-
3,5-Bis(trifluoromethyl)phenylacetic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or another inert solvent (e.g., toluene)
-
A catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)
-
Rotary evaporator
-
Schlenk line or other inert atmosphere setup
-
Distillation apparatus (optional, for purification)
Methodology:
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 3,5-bis(trifluoromethyl)phenylacetic acid.
-
Dissolution: Add anhydrous dichloromethane to dissolve the starting material.
-
Addition of Chlorinating Agent:
-
Using Thionyl Chloride: Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the solution at room temperature.
-
Using Oxalyl Chloride: Add an excess of oxalyl chloride (typically 1.5-2 equivalents) and a catalytic amount of DMF (1-2 drops) to the solution at 0 °C.
-
-
Reaction: Stir the reaction mixture at room temperature or gently reflux until the evolution of gas (HCl or a mixture of CO, CO₂, and HCl) ceases. The reaction progress can be monitored by the disappearance of the starting material using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully remove the excess chlorinating agent and solvent under reduced pressure using a rotary evaporator. It is crucial to use a trap to capture the corrosive and toxic byproducts.
-
Purification: The crude this compound can be purified by vacuum distillation if necessary.
Safe Handling and Storage
Acyl chlorides are corrosive and moisture-sensitive, requiring specific handling procedures.
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a face shield.
-
A lab coat and closed-toe shoes are mandatory.
-
All handling should be performed in a well-ventilated chemical fume hood.[4]
Storage:
-
Store in a tightly sealed, corrosion-resistant container under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, strong bases, and oxidizing agents.[4][6]
Spill Management:
-
In case of a spill, absorb the material with an inert, dry absorbent (e.g., sand or vermiculite).
-
Do not use water to clean up spills, as it will react violently.
-
The contaminated absorbent should be collected in a sealed container for proper disposal.
Application in Drug Development: Synthesis of Aprepitant
This compound and its derivatives are crucial intermediates in the synthesis of various pharmaceuticals. A prominent example is its utility in the synthesis of Aprepitant , a neurokinin-1 (NK1) receptor antagonist used to prevent chemotherapy-induced nausea and vomiting.[7] The 3,5-bis(trifluoromethyl)phenyl moiety is a key pharmacophore in Aprepitant and other NK1 receptor antagonists.[2][3]
The general synthetic strategy for Aprepitant involves the coupling of a chiral morpholine core with a side chain derived from a 3,5-bis(trifluoromethyl)phenyl precursor.
Below is a conceptual workflow illustrating the role of a 3,5-bis(trifluoromethyl)phenyl-containing building block in the synthesis of Aprepitant.
Caption: Conceptual workflow for the synthesis of Aprepitant.
Role in Neurokinin-1 (NK1) Receptor Antagonism
The 3,5-bis(trifluoromethyl)phenyl group is a critical component for the high binding affinity of Aprepitant to the NK1 receptor. The trifluoromethyl groups contribute to the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and interact with the receptor.[8] Furthermore, the electron-withdrawing nature of these groups can influence the electronic properties of the molecule, optimizing its interaction with the binding pocket of the NK1 receptor.
The NK1 receptor is a G-protein coupled receptor (GPCR) that is activated by the neuropeptide Substance P. This signaling pathway is implicated in various physiological processes, including the vomiting reflex (emesis), pain transmission, and inflammation.[9] By blocking the binding of Substance P to the NK1 receptor, Aprepitant inhibits downstream signaling, thereby preventing the emetic response.
The simplified signaling pathway of the NK1 receptor is depicted below.
Caption: Simplified signaling pathway of the NK1 receptor.
Conclusion
This compound is a valuable and highly reactive chemical intermediate with significant applications in the pharmaceutical industry. Its unique electronic properties, conferred by the two trifluoromethyl groups, make it an essential building block for the synthesis of potent and selective drug candidates, most notably the NK1 receptor antagonist Aprepitant. A thorough understanding of its chemical properties and strict adherence to safe handling protocols are paramount for its effective and responsible use in research and development. This guide provides the foundational knowledge for scientists and professionals working with this important compound.
References
- 1. This compound | C10H5ClF6O | CID 2779152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Efficient synthesis of NK(1) receptor antagonist aprepitant using a crystallization-induced diastereoselective transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. chemos.de [chemos.de]
- 6. wcu.edu [wcu.edu]
- 7. Synthesis of Aprepitant [cjph.com.cn]
- 8. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of the Neurokinin-1 Receptor as Targetable Stratification Factor for Drug Repurposing in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 3,5-Bis(trifluoromethyl)phenylacetyl chloride
CAS Number: 174083-39-7
This technical guide provides comprehensive information on 3,5-Bis(trifluoromethyl)phenylacetyl chloride, a key reagent in synthetic chemistry, particularly for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, synthesis, and applications, with a focus on detailed experimental protocols and the significance of the 3,5-bis(trifluoromethyl)phenyl moiety in medicinal chemistry.
Chemical Properties and Specifications
This compound is a solid organic compound valued for its high reactivity as an acylating agent.[1] The presence of two trifluoromethyl groups significantly influences its chemical properties and reactivity.
| Property | Value | Reference |
| CAS Number | 174083-39-7 | [2] |
| Molecular Formula | C₁₀H₅ClF₆O | [1][2] |
| Molecular Weight | 290.59 g/mol | [1][2] |
| Appearance | Solid | [1] |
| SMILES String | FC(F)(F)c1cc(CC(Cl)=O)cc(c1)C(F)(F)F | [1] |
| InChI Key | TVVPYLZQEFOTGP-UHFFFAOYSA-N | [1] |
The Role of the 3,5-Bis(trifluoromethyl)phenyl Moiety in Drug Design
The 3,5-bis(trifluoromethyl)phenyl group is a "privileged" motif in medicinal chemistry and catalyst development. Its incorporation into drug candidates can significantly enhance their pharmacological profiles. The two trifluoromethyl groups are strongly electron-withdrawing, which can modulate the acidity of nearby protons and influence non-covalent interactions, such as hydrogen bonding. This moiety is known to improve the pharmacodynamic and pharmacokinetic properties of compounds.
Compounds containing the 3,5-bis(trifluoromethyl)phenyl group have been investigated as potent inhibitors of various enzymes and have shown activity against drug-resistant bacteria. For instance, pyrazole derivatives with this substitution are effective growth inhibitors of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3] The proposed mechanism of action for some of these compounds involves the permeabilization of the bacterial cell membrane.
Synthesis of this compound
The synthesis of this compound is typically achieved through the conversion of its corresponding carboxylic acid, 3,5-bis(trifluoromethyl)phenylacetic acid. A common and effective method for this transformation is the use of thionyl chloride (SOCl₂).
Experimental Protocol: Conversion of 3,5-Bis(trifluoromethyl)phenylacetic Acid to this compound
This protocol is a general procedure for the synthesis of acyl chlorides from carboxylic acids using thionyl chloride and can be adapted for the specific synthesis of this compound.
Materials:
-
3,5-Bis(trifluoromethyl)phenylacetic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (optional, as a solvent)
-
Round-bottomed flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Vacuum pump and trap (e.g., with liquid nitrogen)
Procedure:
-
In a dry round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, place 3,5-bis(trifluoromethyl)phenylacetic acid.
-
Add an excess of thionyl chloride (typically 2-5 equivalents) to the flask. The reaction can be run neat or with an anhydrous solvent like toluene.
-
Heat the reaction mixture to reflux (the boiling point of thionyl chloride is approximately 76 °C) and maintain for 2-3 hours.[4] The reaction should be carried out in a well-ventilated fume hood due to the evolution of HCl and SO₂ gases.
-
After the reaction is complete (as can be monitored by the cessation of gas evolution), cool the mixture to room temperature.
-
Remove the excess thionyl chloride under reduced pressure.[4] It is crucial to use a trap to prevent the corrosive vapors from damaging the vacuum pump.[5]
-
The resulting crude this compound is often of sufficient purity for subsequent reactions.[5] If further purification is required, distillation under reduced pressure can be performed, though this is often not necessary.[5]
Applications in Organic Synthesis
This compound is a powerful acylating agent used to introduce the 3,5-bis(trifluoromethyl)phenylacetyl group into various molecules, particularly those containing nucleophilic functional groups like amines and alcohols.
Experimental Protocol: N-Acylation of an Amine
This protocol provides a general method for the acylation of a primary or secondary amine using this compound.
Materials:
-
Amine substrate
-
This compound
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))
-
Tertiary amine base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))
-
Round-bottomed flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
In a dry round-bottomed flask, dissolve the amine substrate (1 equivalent) and the tertiary amine base (1.1-1.5 equivalents) in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Dissolve this compound (1.05-1.2 equivalents) in a minimal amount of the anhydrous solvent in a dropping funnel.
-
Add the acyl chloride solution dropwise to the cooled amine solution over a period of 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate, DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Use as a Derivatizing Agent for Gas Chromatography (GC)
Acyl chlorides are used as derivatizing agents to improve the volatility and thermal stability of polar compounds, such as alcohols and amines, for GC analysis. The reaction with this compound would introduce a bulky, fluorinated group, which can enhance separation and detection, particularly with an electron capture detector (ECD).
Safety Information
This compound is a corrosive and reactive compound. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. It is sensitive to moisture and will react with water to produce hydrochloric acid.
Hazard Statements:
-
H314: Causes severe skin burns and eye damage.[1]
Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Conclusion
This compound is a valuable reagent for the introduction of the 3,5-bis(trifluoromethyl)phenylacetyl moiety into organic molecules. Its synthesis from the corresponding carboxylic acid is straightforward, and its utility as an acylating agent is well-established in principle. The unique electronic properties conferred by the trifluoromethyl groups make it a particularly interesting building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. Researchers using this compound should adhere to strict safety protocols due to its corrosive and reactive nature.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | C10H5ClF6O | CID 2779152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. reddit.com [reddit.com]
3,5-Bis(trifluoromethyl)phenylacetyl chloride structure
An In-depth Technical Guide to 3,5-Bis(trifluoromethyl)phenylacetyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a key reagent and building block in organic synthesis and pharmaceutical research. This document details its chemical structure, physicochemical properties, synthesis protocols, and applications, with a focus on its role in the development of novel therapeutics.
Chemical Identity and Structure
This compound is a derivative of phenylacetic acid, featuring two trifluoromethyl groups at the 3 and 5 positions of the phenyl ring. The presence of these strong electron-withdrawing groups significantly influences the reactivity of the acyl chloride moiety.
Chemical Structure Diagram:
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and identifying properties of this compound is provided below.
| Property | Value | Reference(s) |
| IUPAC Name | 2-[3,5-bis(trifluoromethyl)phenyl]acetyl chloride | [1][2] |
| CAS Number | 174083-39-7 | [1][3] |
| Molecular Formula | C₁₀H₅ClF₆O | [1][3][4] |
| Molecular Weight | 290.59 g/mol | [1][3][4] |
| Appearance | Colorless to pale yellow liquid; Solid | [4][5] |
| Odor | Pungent | [5] |
| Boiling Point | 103 °C at 10 mmHg | [6] |
| Density | ~1.47 g/cm³ | [6] |
| Solubility | Insoluble in water; Soluble in ether, DMF, chlorinated hydrocarbons. | [5] |
| InChI Key | TVVPYLZQEFOTGP-UHFFFAOYSA-N | [4] |
| Canonical SMILES | C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CC(=O)Cl | [3][6] |
Synthesis Protocol
This compound is typically prepared from its corresponding carboxylic acid, 3,5-bis(trifluoromethyl)phenylacetic acid. The conversion is a standard procedure for synthesizing acyl chlorides. The following protocol is a representative method using oxalyl chloride, which produces gaseous byproducts that are easily removed.
Experimental Protocol: Synthesis from 3,5-Bis(trifluoromethyl)phenylacetic acid
Materials:
-
3,5-Bis(trifluoromethyl)phenylacetic acid
-
Oxalyl chloride (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer and heating mantle
Procedure:
-
Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet is charged with 3,5-bis(trifluoromethyl)phenylacetic acid (1.0 eq).
-
Dissolution: Anhydrous DCM is added to dissolve the starting material completely.
-
Catalyst Addition: A catalytic amount of DMF (e.g., 1-2 drops) is added to the stirred solution.
-
Reagent Addition: The solution is cooled to 0 °C in an ice bath. Oxalyl chloride (2.0 eq) is added dropwise via a syringe. Vigorous gas evolution (CO₂, CO, HCl) is typically observed.
-
Reaction: After the addition is complete, the ice bath is removed, and the mixture is allowed to warm to room temperature. The reaction is stirred for 2-4 hours.
-
Monitoring: The reaction progress is monitored by taking a small aliquot, quenching it with a dry alcohol (e.g., methanol) to form the methyl ester, and analyzing by TLC or GC-MS to confirm the complete consumption of the starting carboxylic acid.
-
Work-up: Upon completion, the solvent and excess oxalyl chloride are carefully removed under reduced pressure using a rotary evaporator. The crude this compound is obtained as an oil or solid.
-
Purification: The product can be used crude for many applications or purified by vacuum distillation.
Safety Precautions: This reaction should be performed in a well-ventilated fume hood as it involves corrosive reagents (oxalyl chloride) and evolves toxic gases (HCl, CO). All glassware must be thoroughly dried to prevent hydrolysis of the acid chloride.
Reactivity and Applications in Drug Development
This compound is a highly reactive acylating agent.[5] The electrophilicity of the carbonyl carbon is enhanced by the two electron-withdrawing trifluoromethyl groups, making it an excellent reagent for forming amide and ester bonds.
A primary application for this chemical moiety is in the synthesis of neurokinin-1 (NK1) receptor antagonists.[7] The 3,5-bis(trifluoromethyl)phenyl group is a key pharmacophore in many potent NK1 antagonists, which are investigated for treating conditions like chemotherapy-induced nausea, depression, and inflammatory diseases. The acetyl chloride derivative serves as a reactive handle to couple this critical pharmacophore to various molecular scaffolds.
Experimental Protocol: N-Acylation for Amide Synthesis
This protocol describes a general method for the acylation of a primary amine, a common step in the synthesis of pharmaceutical intermediates.
Materials:
-
This compound (1.0 eq)
-
Primary amine (e.g., benzylamine, 1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
A non-nucleophilic base (e.g., Triethylamine (Et₃N) or DIPEA, 1.5 eq)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Amine Solution: In a round-bottom flask under a nitrogen atmosphere, dissolve the primary amine (1.1 eq) and the base (1.5 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acyl Chloride Addition: Prepare a solution of this compound (1.0 eq) in anhydrous DCM and add it dropwise to the stirred amine solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitoring: Monitor the reaction by TLC for the disappearance of the starting materials.
-
Quenching & Extraction: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude amide product.
-
Purification: The product can be further purified by column chromatography on silica gel or by recrystallization.
Logical and Experimental Workflows
Synthesis and Application Workflow Diagram:
Caption: General workflow for the synthesis and a key application of the title compound.
References
- 1. Carbohydrate-Based NK1R Antagonists with Broad-Spectrum Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C10H5ClF6O | CID 2779152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Potent NK1 receptor antagonists: synthesis and antagonistic activity of various heterocycles with an N-[3,5-bis(trifluoromethyl)benzyl]-N-methylcarbamoyl substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
Spectroscopic Profile of 3,5-Bis(trifluoromethyl)phenylacetyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 3,5-Bis(trifluoromethyl)phenylacetyl chloride. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages data from structurally analogous molecules and established spectroscopic principles to predict the characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information is intended to serve as a valuable reference for the identification and characterization of this compound in a laboratory setting.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are based on the analysis of similar compounds and general spectroscopic trends.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 | s | 1H | H-4 (Aromatic) |
| ~7.9 | s | 2H | H-2, H-6 (Aromatic) |
| ~4.5 | s | 2H | -CH₂- |
*Predicted solvent: CDCl₃. The chemical shifts for the aromatic protons are estimated based on data for 3,5-bis(trifluoromethyl)phenylacetylene, which shows signals at δ 7.92 (s, 2H) and 7.84 (s, 1H)[1]. The downfield shift of the methylene protons is anticipated due to the strong electron-withdrawing effect of the adjacent carbonyl chloride group.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C=O (Acid Chloride) |
| ~138 | C-1 (Aromatic) |
| ~132 (q, J ≈ 34 Hz) | C-3, C-5 (Aromatic, coupled to F) |
| ~128 | C-2, C-6 (Aromatic) |
| ~124 (q, J ≈ 272 Hz) | CF₃ |
| ~123 | C-4 (Aromatic) |
| ~55 | -CH₂- |
*Predicted solvent: CDCl₃. The chemical shifts are estimated based on data for related trifluoromethylated aromatic compounds. The carbonyl carbon of an acyl chloride is typically found in the 160-180 ppm range[2]. The characteristic quartet splitting for the carbons attached to the trifluoromethyl groups is a key identifying feature.
Table 3: Predicted ¹⁹F NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -63 | s | -CF₃ |
*Predicted solvent: CDCl₃, referenced to CFCl₃. The chemical shift for the trifluoromethyl groups in aromatic systems typically appears in this region. For example, the ¹⁹F NMR signal for the CF₃ group in methyl 4-(trifluoromethyl)benzoate is at δ -63.21 ppm[3].
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Weak-Medium | Aromatic C-H stretch |
| ~1800 | Strong | C=O stretch (Acid Chloride) |
| ~1610, 1470 | Medium | Aromatic C=C stretch |
| ~1350-1100 | Strong | C-F stretch |
| ~800-600 | Strong | C-Cl stretch |
The most characteristic band in the IR spectrum of an aromatic acid chloride is the strong C=O stretching absorption, which appears at a high frequency, typically around 1800 cm⁻¹[4][5]. The presence of strong C-F stretching bands is also expected due to the two trifluoromethyl groups.
Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Fragmentation
| m/z | Ion |
| 290/292 | [M]⁺ (Molecular ion) |
| 255 | [M - Cl]⁺ |
| 227 | [M - Cl - CO]⁺ |
| 195 | [C₇H₂F₆]⁺ |
The mass spectrum is expected to show a molecular ion peak with the characteristic 3:1 isotopic pattern for a compound containing one chlorine atom. The base peak is likely to be the acylium ion formed by the loss of the chlorine radical ([M - Cl]⁺). Further fragmentation through the loss of carbon monoxide from the acylium ion is a common pathway for acyl chlorides.
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data described above.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: A standard NMR spectrometer with a field strength of 400 MHz or higher is recommended.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -1 to 10 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Use proton decoupling.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C and the presence of quaternary carbons.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
¹⁹F NMR Acquisition:
-
Set the spectral width to an appropriate range for trifluoromethyl groups (e.g., -50 to -80 ppm).
-
Use an external reference standard such as CFCl₃ (0 ppm).
-
A sufficient number of scans should be acquired to obtain a clear signal.
-
IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder using an agate mortar and pestle.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the spectrometer and record the spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The data is typically collected over the range of 4000 to 400 cm⁻¹.
-
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., acetonitrile or dichloromethane) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific instrument.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition (EI):
-
Introduce the sample into the ion source (often via a direct insertion probe or GC inlet).
-
Use a standard electron energy of 70 eV.
-
Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-350).
-
-
Data Acquisition (ESI):
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable signal.
-
Scan a mass range appropriate for the expected ions.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic characterization of a chemical compound.
References
An In-depth Technical Guide to the Safety and Handling of 3,5-Bis(trifluoromethyl)phenylacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling procedures for 3,5-Bis(trifluoromethyl)phenylacetyl chloride (CAS No. 174083-39-7).[1][2][3][4] Due to the limited availability of a complete Safety Data Sheet (SDS) for this specific compound, this document combines available data with information from structurally similar acyl chlorides and trifluoromethylated compounds to provide a thorough understanding of its potential hazards and safe handling practices.
Chemical and Physical Properties
This compound is a solid organic compound.[5] The presence of two trifluoromethyl groups on the phenyl ring significantly influences its chemical reactivity and potential biological activity, making it a valuable building block in pharmaceutical and agrochemical research.[6]
| Property | Value | Source |
| CAS Number | 174083-39-7 | [1][2][3][4] |
| Molecular Formula | C₁₀H₅ClF₆O | [2][5] |
| Molecular Weight | 290.59 g/mol | [2][5] |
| Appearance | Solid | [5] |
| InChI Key | TVVPYLZQEFOTGP-UHFFFAOYSA-N | [5] |
| SMILES String | FC(F)(F)c1cc(CC(Cl)=O)cc(c1)C(F)(F)F | [5] |
Hazard Identification and Classification
This compound is classified as a corrosive material. The primary and most significant hazard is its potential to cause severe skin burns and eye damage.[5]
| Hazard Classification | Code | Description |
| Skin Corrosion/Irritation | Skin Corr. 1B | Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | Eye Dam. 1 | Causes serious eye damage |
GHS Pictogram:
-
corrosion GHS05
Signal Word: Danger
Hazard Statements:
-
H314: Causes severe skin burns and eye damage.[5]
Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P304 + P340 + P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P363: Wash contaminated clothing before reuse.
-
P405: Store locked up.
First-Aid Measures
Immediate medical attention is crucial in case of exposure.
| Exposure Route | First-Aid Procedure |
| Inhalation | Remove the individual to fresh air and ensure they are in a position comfortable for breathing. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes. Seek immediate medical attention. |
| Eye Contact | Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so. Continue rinsing for at least 15 minutes. Seek immediate medical attention. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |
Firefighting and Accidental Release Measures
Firefighting:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or a foam extinguisher. Do NOT use water, as acyl chlorides react violently with it.[7]
-
Specific Hazards: Combustion may produce toxic and corrosive gases, including hydrogen chloride and carbon oxides. Vapors may be heavier than air and can travel to an ignition source.[7]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release:
-
Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust or vapors.
-
Containment and Cleanup: For small spills, absorb the material with an inert, dry substance such as sand or vermiculite, and place it in a sealed container for disposal. For larger spills, dike the area to prevent spreading. Do not allow the material to enter drains or waterways.
Handling and Storage
Proper handling and storage are essential to minimize risk.
| Aspect | Recommendation |
| Handling | Use only in a well-ventilated area, preferably in a chemical fume hood.[8][9] Avoid contact with skin, eyes, and clothing.[8][9] Do not breathe dust or vapors. Always wear appropriate PPE. When working with corrosive solids, add the solid slowly to the liquid to avoid splashing.[9] |
| Storage | Store in a tightly closed, corrosion-resistant container in a cool, dry, and well-ventilated area.[10] Store away from incompatible materials such as water, strong bases, and alcohols. Store below eye level.[9] |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
| PPE Type | Specifications |
| Eye/Face Protection | Chemical safety goggles or a face shield.[8][9] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron. Closed-toe shoes. |
| Respiratory Protection | If working outside of a fume hood or if dust/vapors are generated, a NIOSH-approved respirator with an appropriate cartridge is necessary. |
Experimental Protocol: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from its corresponding carboxylic acid.
Materials:
-
3,5-Bis(trifluoromethyl)phenylacetic acid[11]
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)[12][13]
-
Anhydrous dichloromethane (DCM) or other suitable inert solvent
-
Dry glassware and magnetic stirrer
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add 3,5-Bis(trifluoromethyl)phenylacetic acid to a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Addition of Solvent: Add anhydrous DCM to the flask to dissolve the carboxylic acid.
-
Addition of Chlorinating Agent: Slowly add an excess of thionyl chloride or oxalyl chloride to the solution at room temperature. If using oxalyl chloride, a catalytic amount of dimethylformamide (DMF) can be added.
-
Reaction: Stir the reaction mixture at room temperature or gently heat to reflux until the evolution of gas (HCl and SO₂ if using thionyl chloride, or HCl, CO, and CO₂ if using oxalyl chloride) ceases. The reaction progress can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
-
Workup: Once the reaction is complete, remove the excess solvent and chlorinating agent under reduced pressure.
-
Purification: The resulting crude this compound can be purified by distillation under reduced pressure or used directly in the next synthetic step if of sufficient purity.
Visualizations
Caption: General workflow for the synthesis of an acyl chloride.
Caption: Safe handling procedures for corrosive chemicals.
Caption: Hierarchy of controls for minimizing chemical exposure.
References
- 1. 174083-39-7 | MFCD03788501 | this compound [aaronchem.com]
- 2. This compound | C10H5ClF6O | CID 2779152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 174083-39-7|2-(3,5-Bis(trifluoromethyl)phenyl)acetyl chloride|BLD Pharm [bldpharm.com]
- 4. CAS # 174083-39-7, this compound, 2-[3,5-bis(trifluoromethyl)phenyl]acetyl chloride - chemBlink [ww.chemblink.com]
- 5. Acyl chloride synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. nj.gov [nj.gov]
- 8. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. actenviro.com [actenviro.com]
- 11. scbt.com [scbt.com]
- 12. Acyl chloride - Wikipedia [en.wikipedia.org]
- 13. chemguide.co.uk [chemguide.co.uk]
An In-depth Technical Guide on the Solubility of 3,5-Bis(trifluoromethyl)phenylacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility information for 3,5-Bis(trifluoromethyl)phenylacetyl chloride (CAS No. 174083-39-7), a reactive acylating agent frequently used in organic synthesis. Understanding the solubility characteristics of this compound is critical for its effective handling, reaction setup, and purification in various research and development applications.
Core Properties and Reactivity
This compound is a colorless to pale yellow liquid with a pungent odor.[1] As a strong acylating agent, its reactivity, particularly with protic solvents, is a key consideration when discussing its solubility.[1] The acyl chloride functional group readily reacts with nucleophiles such as water, alcohols, and amines. This reactivity means that in protic solvents, the compound does not simply dissolve but undergoes solvolysis, forming new compounds. Therefore, "solubility" in such solvents is often a measure of its miscibility and reaction rate rather than a stable equilibrium.
Solubility Data
Aqueous Solubility
The solubility of this compound in water is extremely limited. It is generally described as being almost insoluble in water.[1] It is crucial to note that the compound reacts with water, hydrolyzing to form 3,5-bis(trifluoromethyl)phenylacetic acid and hydrochloric acid. This reaction makes a true equilibrium solubility measurement in aqueous media challenging and often impractical for synthetic applications.
| Solvent | Temperature | Quantitative Solubility | Qualitative Description | Citation |
| Water | Not Specified | Data Not Available | Almost Insoluble | [1] |
Organic Solvent Solubility
This compound exhibits good solubility in a range of common aprotic organic solvents. This is consistent with its use as a reagent in organic synthesis, where it is typically dissolved in an inert solvent before being added to the reaction mixture.
| Solvent Class | Specific Solvents | Qualitative Solubility | Citation |
| Ethers | Diethyl ether | Soluble | [1] |
| Amides | Dimethylformamide (DMF) | Soluble | [1] |
| Chlorinated Hydrocarbons | Dichloromethane, Chloroform | Soluble | [1] |
Note: While the compound is soluble in these aprotic solvents, it is imperative that the solvents are anhydrous. The presence of residual water will lead to the degradation of the acyl chloride.
Experimental Protocol: General Method for Solubility Determination of a Reactive Acyl Chloride
As no specific, detailed experimental protocol for determining the solubility of this compound has been cited in the available literature, a general methodology for assessing the solubility of a reactive compound is provided below. This protocol is based on standard laboratory practices for handling water-sensitive reagents. All operations should be performed in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Objective: To qualitatively or semi-quantitatively determine the solubility of this compound in a given anhydrous aprotic solvent at a specific temperature.
Materials:
-
This compound
-
Anhydrous solvent of interest (e.g., dichloromethane, diethyl ether, DMF)
-
Dry glassware (e.g., vials or test tubes with caps)
-
Inert gas supply (e.g., nitrogen or argon)
-
Magnetic stirrer and stir bars
-
Graduated pipettes or syringes for solvent and solute addition
Procedure:
-
Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas to remove any residual moisture.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the anhydrous solvent to a dry vial containing a magnetic stir bar under an inert atmosphere.
-
Initial Solute Addition: Add a small, known amount (e.g., 10 mg) of this compound to the solvent.
-
Dissolution Attempt: Cap the vial and stir the mixture at a constant temperature (e.g., 25 °C) for a set period (e.g., 15-30 minutes).
-
Observation: Visually inspect the solution for any undissolved solute. If the solid has completely dissolved, proceed to the next step. If not, the compound may be considered poorly soluble at this concentration.
-
Incremental Addition: Continue to add small, known increments of the acyl chloride to the solution, allowing for sufficient stirring and observation time after each addition.
-
Saturation Point: The point at which a small amount of the added solute no longer dissolves after prolonged stirring is considered the saturation point.
-
Quantification (Optional): For a more quantitative assessment, the saturated solution can be carefully filtered or centrifuged to remove undissolved solid, and the concentration of the solute in the supernatant can be determined using an appropriate analytical technique (e.g., HPLC, GC, or NMR with an internal standard).
Visualizations
The following diagrams illustrate the logical workflow for solubility testing and the reaction pathway of this compound with water.
References
An In-depth Technical Guide to 3,5-Bis(trifluoromethyl)phenylacetyl Chloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,5-bis(trifluoromethyl)phenylacetyl chloride, a key reagent in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. This document details its chemical and physical properties, provides a step-by-step synthesis protocol, and explores its applications.
Core Properties
This compound is a reactive acyl chloride compound. Its key quantitative properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Weight | 290.59 g/mol | [1] |
| Molecular Formula | C₁₀H₅ClF₆O | [1] |
| CAS Number | 174083-39-7 | |
| Appearance | Solid | [1] |
| Density | 1.469 ± 0.06 g/cm³ (Predicted) | |
| Boiling Point | 103 °C at 10 mmHg | |
| Melting Point | 121-123 °C (for the corresponding carboxylic acid) |
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step process, starting from commercially available 1,3-bis(trifluoromethyl)benzene. The overall synthetic pathway is illustrated below.
Diagram 1: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 3,5-Bis(trifluoromethyl)bromobenzene [2]
-
Reaction Setup: To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, thermocouple, and an addition funnel, add glacial acetic acid (22.0 mL) and cool to 15°C.
-
Addition of Sulfuric Acid: Carefully add concentrated (96%) sulfuric acid (142 mL) in one portion. The temperature will rise to approximately 35°C. Cool the mixture back down to 25°C.
-
Addition of Starting Material: Add 1,3-bis(trifluoromethyl)benzene (107 g, 500 mmol) to the rapidly stirring acid mixture.
-
Bromination: Add 1,3-dibromo-5,5-dimethylhydantoin (77.25 g, 270 mmol) over 2 minutes. An exothermic reaction will occur, raising the internal temperature to about 40°C. Maintain the reaction temperature at 45°C for 4.5 hours.
-
Work-up: Cool the reaction mixture to 2°C and slowly pour it into 250 mL of cold water. Stir vigorously for 10 minutes.
-
Purification: Separate the lower organic layer and wash it with 5N NaOH (75 mL). The resulting clear, colorless organic layer is 3,5-bis(trifluoromethyl)bromobenzene.
Step 2: Synthesis of 3,5-Bis(trifluoromethyl)phenylacetic Acid
This step involves a Grignard reaction followed by carboxylation.
-
Grignard Reagent Formation [3]
-
Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with an addition funnel, nitrogen inlet, and a thermocouple, add magnesium granules (5.10 g, 210 mmol) and tetrahydrofuran (THF, 200 mL). Heat the mixture to reflux.
-
Initiation: Dissolve 3,5-bis(trifluoromethyl)bromobenzene (31.05 g, 100 mmol) in 50 mL of THF. Add 5 mL of this solution to the refluxing magnesium slurry to initiate the Grignard reaction.
-
Addition: After initiation, add the remaining bromide solution over 30 minutes. The reaction is typically complete within 2 hours.
-
-
Carboxylation [3]
-
Reaction with CO₂: Transfer the prepared Grignard reagent solution to a pressure bottle and treat with a constant pressure of CO₂ gas (20-25 psi) for 3 hours at ambient temperature.
-
Quenching: Cool the reaction mixture in an ice-water bath and slowly add 200 mL of 2N HCl to quench the reaction.
-
Extraction and Purification: Vigorously stir the biphasic mixture for 20 minutes. Separate the layers and wash the aqueous layer with toluene. Combine the organic layers and concentrate in vacuo. The resulting product can be further purified by crystallization.
-
Step 3: Synthesis of this compound
This final step converts the carboxylic acid to the desired acyl chloride. A general procedure using thionyl chloride is as follows:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl gas, place 3,5-bis(trifluoromethyl)phenylacetic acid.
-
Addition of Thionyl Chloride: Add an excess of thionyl chloride (SOCl₂) (e.g., 2-3 equivalents).
-
Reaction: Gently reflux the mixture for 1-2 hours. The reaction is complete when gas evolution (HCl) ceases.
-
Purification: Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude this compound, which can be used directly or further purified by vacuum distillation.[4][5]
Applications in Research and Development
This compound is a valuable building block in organic synthesis due to the presence of the reactive acyl chloride group and the two trifluoromethyl groups. The trifluoromethyl groups often enhance the metabolic stability and lipophilicity of molecules, making them desirable in drug design.
This compound is primarily used as an acylating agent to introduce the 3,5-bis(trifluoromethyl)phenylacetyl moiety into various molecules, particularly those with nucleophilic groups such as amines and alcohols. This is a key step in the synthesis of a range of biologically active compounds.
Diagram 2: General application workflow of this compound.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. It reacts with water and other protic solvents to release corrosive hydrogen chloride gas. Store in a cool, dry place under an inert atmosphere. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
A Technical Guide to the Research Applications of 3,5-Bis(trifluoromethyl)phenylacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Bis(trifluoromethyl)phenylacetyl chloride is a reactive acylating agent of significant interest in medicinal chemistry and drug discovery. Its primary utility lies in the introduction of the 3,5-bis(trifluoromethyl)phenylacetyl moiety into target molecules. The presence of two trifluoromethyl groups on the phenyl ring confers unique and advantageous properties to the resulting compounds, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. These characteristics make the 3,5-bis(trifluoromethyl)phenyl group a valuable pharmacophore in the design of novel therapeutic agents. This guide provides an in-depth overview of the potential research uses of this compound, focusing on its application in the synthesis of bioactive molecules, supported by experimental data and protocols.
Core Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₅ClF₆O | [1] |
| Molecular Weight | 290.59 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Reactivity | Strong acylating agent | [2] |
Applications in the Synthesis of Bioactive Molecules
The 3,5-bis(trifluoromethyl)phenyl motif has been incorporated into a variety of molecular scaffolds to explore their therapeutic potential. Research has demonstrated that derivatives containing this group exhibit a range of biological activities, including antibacterial and enzyme inhibitory effects.
Antibacterial Agents
The 3,5-bis(trifluoromethyl)phenyl group has been utilized in the synthesis of pyrazole derivatives that show potent activity against drug-resistant bacteria.[3][4] A study on 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives revealed that these compounds are effective growth inhibitors of Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[3][4] The structure-activity relationship (SAR) studies indicated that hydrophobic substituents on the aniline moiety of the pyrazole scaffold generally lead to increased antibacterial potency.[3]
Table 1: Minimum Inhibitory Concentration (MIC) of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives against S. aureus
| Compound | Substituent (R) | MIC (µg/mL) |
| 1 | H | 2 |
| 2 | 4-isopropyl | 1-2 |
| 4 | 4-methoxy | >32 |
| 5 | 4-phenoxy | 1 |
| 6 | 4-(methylthio) | 1-4 |
Data sourced from a study on potent growth inhibitors of drug-resistant bacteria.[3]
Enzyme Inhibitors
The 3,5-bis(trifluoromethyl)phenyl moiety is also a key feature in the design of enzyme inhibitors. For instance, N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide and its analogues have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the progression of Alzheimer's disease.[5] The study highlighted that modifications to the salicylanilide core could modulate the inhibitory activity and selectivity for these enzymes.[5]
Table 2: Inhibitory Activity (IC₅₀) of Salicylanilide Analogues against Cholinesterases
| Compound | Target Enzyme | IC₅₀ (µM) |
| N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide | AChE | 18.2 - 196.6 |
| BuChE | 9.2 - 196.2 | |
| N-[3,5-Bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamide | AChE & BuChE | Identified as the most potent inhibitor in the series. |
Data represents the range of IC₅₀ values for the series of analogues.[5]
Experimental Protocols
The following is a representative protocol for the synthesis of an N-aryl-3,5-bis(trifluoromethyl)phenylacetamide, a common reaction type for this compound. This protocol is based on established methods for acylation of anilines.
Synthesis of N-(4-substituted-phenyl)-2-(3,5-bis(trifluoromethyl)phenyl)acetamide
Materials:
-
This compound
-
Appropriately substituted aniline
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the substituted aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.1 eq) in anhydrous DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired N-aryl-3,5-bis(trifluoromethyl)phenylacetamide.
Characterization: The structure of the synthesized compound can be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR spectroscopy: To elucidate the chemical structure.
-
Infrared (IR) spectroscopy: To identify characteristic functional groups (e.g., amide C=O and N-H stretching).
-
Mass spectrometry (MS): To confirm the molecular weight.
A full spectroscopic characterization for a similar compound, N-(3,5-bis(trifluoromethyl)benzyl)stearamide, has been reported, providing a reference for the expected spectral data.[6]
Visualizing Experimental and Biological Pathways
To better illustrate the research applications, the following diagrams depict a general experimental workflow and a relevant biological signaling pathway.
References
- 1. This compound | C10H5ClF6O | CID 2779152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogues: Novel Acetyl- and Butyrylcholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide [mdpi.com]
An In-depth Technical Guide on the Synthesis and Properties of 3,5-Bis(trifluoromethyl)phenylacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,5-Bis(trifluoromethyl)phenylacetyl chloride, a key intermediate in the synthesis of pharmacologically active compounds, particularly neurokinin-1 (NK-1) receptor antagonists. This document details the synthesis of its precursor, 3,5-bis(trifluoromethyl)phenylacetic acid, and outlines the subsequent conversion to the target acyl chloride. It includes detailed experimental protocols, quantitative data, and visual diagrams to facilitate understanding and application in a research and development setting.
Introduction
This compound is a reactive organic compound of significant interest in medicinal chemistry. Its structural motif, featuring a phenyl ring substituted with two trifluoromethyl groups, is a common feature in a number of potent and selective NK-1 receptor antagonists. These antagonists have therapeutic applications in the management of chemotherapy-induced nausea and vomiting, as well as other conditions mediated by the NK-1 receptor. This guide focuses on the chemical synthesis and characterization of this important building block.
Physicochemical Properties
A summary of the key physicochemical properties for this compound and its precursor, 3,5-Bis(trifluoromethyl)phenylacetic acid, are presented in Table 1.
| Property | This compound | 3,5-Bis(trifluoromethyl)phenylacetic Acid |
| IUPAC Name | 2-[3,5-bis(trifluoromethyl)phenyl]acetyl chloride | 2-[3,5-bis(trifluoromethyl)phenyl]acetic acid |
| CAS Number | 174083-39-7 | 85068-33-3 |
| Molecular Formula | C₁₀H₅ClF₆O | C₁₀H₆F₆O₂ |
| Molecular Weight | 290.59 g/mol [1] | 272.14 g/mol |
| Appearance | Colorless to pale yellow liquid with a pungent odor[2] | Solid |
| Melting Point | Not available | 121-123 °C |
| Boiling Point | Not available | Not available |
| Solubility | Soluble in organic solvents such as ether, dimethylformamide, and chlorinated hydrocarbons; almost insoluble in water.[2] | Not available |
Synthesis Pathway
The synthesis of this compound is typically achieved in a two-step process starting from 3,5-bis(trifluoromethyl)bromobenzene. The first step involves the formation of a Grignard reagent followed by carboxylation to yield 3,5-bis(trifluoromethyl)phenylacetic acid. The subsequent step is the conversion of the carboxylic acid to the corresponding acyl chloride.
Experimental Protocols
Synthesis of 3,5-Bis(trifluoromethyl)phenylacetic Acid
This protocol is based on the general principles of Grignard reactions and subsequent carboxylation.
Materials:
-
3,5-Bis(trifluoromethyl)bromobenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice (solid CO₂)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small amount of anhydrous THF and a crystal of iodine to initiate the reaction.
-
Slowly add a solution of 3,5-bis(trifluoromethyl)bromobenzene in anhydrous THF via the dropping funnel. The reaction mixture should be gently heated to initiate the Grignard formation, after which the addition should be continued at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture in an ice bath and then slowly pour it onto an excess of crushed dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature, and then add dilute hydrochloric acid to dissolve the magnesium salts.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude 3,5-bis(trifluoromethyl)phenylacetic acid, which can be further purified by recrystallization.
Synthesis of this compound
This representative protocol is based on general methods for the conversion of carboxylic acids to acyl chlorides using thionyl chloride.
Materials:
-
3,5-Bis(trifluoromethyl)phenylacetic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or toluene
-
A catalytic amount of N,N-dimethylformamide (DMF)
Procedure:
-
In a flame-dried, round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 3,5-bis(trifluoromethyl)phenylacetic acid in an excess of thionyl chloride or a solution in an inert solvent like dichloromethane or toluene.
-
Add a catalytic amount of DMF to the mixture.
-
Gently reflux the reaction mixture. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, carefully remove the excess thionyl chloride and solvent by distillation under reduced pressure.
-
The resulting crude this compound can be purified by vacuum distillation to yield the final product.
Characterization Data
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons would appear as singlets or multiplets in the aromatic region (δ 7.5-8.0 ppm). The methylene protons adjacent to the carbonyl group would appear as a singlet further downfield (δ ~4.0-4.5 ppm) due to the electron-withdrawing effects of the carbonyl and the trifluoromethyl groups. |
| ¹³C NMR | The carbonyl carbon would show a characteristic peak in the downfield region (δ ~170 ppm). Aromatic carbons would appear in the δ 120-140 ppm region, with those attached to the trifluoromethyl groups showing characteristic quartet splitting due to C-F coupling. The methylene carbon would appear around δ 45-55 ppm. The trifluoromethyl carbons would appear as quartets in the upfield region. |
| IR Spectroscopy | A strong absorption band characteristic of the C=O stretch in an acyl chloride would be expected around 1785-1815 cm⁻¹. C-F stretching vibrations would be observed in the 1100-1350 cm⁻¹ region. Aromatic C-H and C=C stretching bands would also be present. |
| Mass Spectrometry | The mass spectrum would be expected to show the molecular ion peak. Common fragmentation patterns would include the loss of a chlorine radical and the formation of an acylium ion. |
Applications in Drug Development
The primary application of this compound is as a key building block in the synthesis of NK-1 receptor antagonists. The 3,5-bis(trifluoromethyl)phenyl moiety is crucial for the high binding affinity and antagonist activity of these compounds. The acyl chloride functionality allows for the facile introduction of this group into a variety of molecular scaffolds through acylation reactions with amines, alcohols, and other nucleophiles.
Safety Information
This compound is a reactive and potentially hazardous chemical. It is corrosive and will react with moisture, including in the air, to release hydrochloric acid. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
This compound is a valuable synthetic intermediate with important applications in the field of drug discovery, particularly in the development of NK-1 receptor antagonists. This guide has provided a detailed overview of its synthesis, properties, and applications. The experimental protocols and characterization information presented herein are intended to serve as a valuable resource for researchers and scientists working with this compound. Further research into optimizing the synthesis and exploring new applications of this versatile building block is encouraged.
References
An In-depth Technical Guide to Trifluoromethyl-Containing Reagents for Researchers, Scientists, and Drug Development Professionals
The strategic introduction of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry and drug development. Its unique electronic properties and steric profile can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive overview of the most common classes of trifluoromethyl-containing reagents, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to aid in their effective application in research and development.
The Significance of the Trifluoromethyl Group in Drug Design
The trifluoromethyl group is one of the most utilized fluorine-containing motifs in pharmaceuticals. Its strong electron-withdrawing nature, conferred by the three highly electronegative fluorine atoms, can significantly alter the pKa of nearby functional groups, impacting drug-receptor interactions. Furthermore, the C-F bond is exceptionally strong, rendering the CF₃ group highly resistant to metabolic degradation, thereby increasing the in vivo half-life of drug candidates. Its lipophilicity also aids in traversing cellular membranes, a critical factor for oral bioavailability.
Trifluoromethylating reagents can be broadly classified into three categories based on the nature of the trifluoromethyl species they deliver: nucleophilic, electrophilic, and radical. The choice of reagent is dictated by the substrate and the desired transformation.
Nucleophilic Trifluoromethylating Reagents
Nucleophilic trifluoromethylating reagents deliver the trifluoromethyl group as a nucleophile (CF₃⁻). These reagents are particularly useful for the trifluoromethylation of carbonyl compounds and their derivatives.
Ruppert-Prakash Reagent (TMSCF₃)
Trifluoromethyltrimethylsilane (TMSCF₃), commonly known as the Ruppert-Prakash reagent, is the most widely used nucleophilic trifluoromethylating agent.[1] It is a stable, colorless liquid that requires activation by a nucleophilic initiator, typically a fluoride source, to generate the reactive trifluoromethyl anion.[2]
Data Presentation: Trifluoromethylation of Aldehydes with Ruppert-Prakash Reagent
| Entry | Substrate (ArCHO) | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | TBAF (10) | THF | 0.5 | 95 | [3] |
| 2 | 4-Nitrobenzaldehyde | TBAF (10) | THF | 0.5 | 98 | [4] |
| 3 | 4-Methoxybenzaldehyde | TBAF (10) | THF | 1 | 92 | [4] |
| 4 | 2-Naphthaldehyde | TBAF (10) | THF | 0.5 | 96 | [2] |
| 5 | Furfural | TBAF (10) | THF | 1 | 85 | [2] |
| 6 | Cinnamaldehyde | TBAF (10) | THF | 1 | 88 | [5] |
| 7 | Benzaldehyde | K₂CO₃ (10) | DMF | 2 | 90 | [2] |
| 8 | 4-Chlorobenzaldehyde | K₂CO₃ (10) | DMF | 3 | 87 | [2] |
Experimental Protocol: Trifluoromethylation of Benzaldehyde with TMSCF₃ and TBAF [3]
Materials:
-
Benzaldehyde (1.0 equiv)
-
Trimethyl(trifluoromethyl)silane (TMSCF₃) (1.5 equiv)
-
Tetrabutylammonium fluoride (TBAF) solution in THF (1 M, 0.1 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Aqueous HCl (1 M)
-
Ethyl acetate
-
Brine
Procedure:
-
Under an inert atmosphere (e.g., nitrogen), dissolve benzaldehyde (1.0 equiv) in anhydrous THF in a round-bottom flask.
-
Add TMSCF₃ (1.5 equiv) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add the TBAF solution (0.1 equiv) dropwise to the stirred mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M aqueous HCl to deprotect the silyl ether.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2,2,2-trifluoro-1-phenylethan-1-ol.
Mechanism of Nucleophilic Trifluoromethylation with Ruppert-Prakash Reagent
Electrophilic Trifluoromethylating Reagents
Electrophilic trifluoromethylating reagents deliver the trifluoromethyl group as an electrophile (CF₃⁺) and are highly effective for the trifluoromethylation of a wide range of nucleophiles, including carbanions, heteroatoms, and arenes.
Umemoto's Reagents
Umemoto's reagents are a class of S-(trifluoromethyl)dibenzothiophenium salts that are powerful electrophilic trifluoromethylating agents.[6][7] They are particularly effective for the trifluoromethylation of β-ketoesters and other soft nucleophiles.[8]
Data Presentation: Trifluoromethylation of β-Ketoesters with Umemoto's Reagent
| Entry | Substrate | Reagent | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Methyl 1-indanone-2-carboxylate | Umemoto's Reagent I | Chiral Guanidine | CHCl₃ | -40 | 76 | [6] |
| 2 | Ethyl 2-oxocyclopentanecarboxylate | Umemoto's Reagent I | Chiral Guanidine | CHCl₃ | -40 | 65 | [7] |
| 3 | Ethyl benzoylacetate | Umemoto's Reagent I | Chiral Guanidine | CHCl₃ | -40 | 58 | [6] |
| 4 | Diethyl malonate | Umemoto's Reagent IV | NaH | DMF | -20 to rt | 38 | [9] |
| 5 | 2-Acetylcyclohexanone | Umemoto's Reagent I | DBU | CH₂Cl₂ | rt | 85 | [8] |
Experimental Protocol: Enantioselective Trifluoromethylation of a β-Ketoester with Umemoto's Reagent [6]
Materials:
-
β-Ketoester (e.g., methyl 1-indanone-2-carboxylate) (1.0 equiv)
-
Chiral guanidine (1.1 equiv)
-
Umemoto's Reagent (e.g., S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate) (1.2 equiv)
-
Anhydrous chloroform (CHCl₃)
Procedure:
-
To a stirred solution of the β-ketoester (1.0 equiv) in anhydrous CHCl₃, add the chiral guanidine (1.1 equiv).
-
Stir the mixture for 10 minutes at room temperature and then cool to -40 °C.
-
Add Umemoto's reagent (1.2 equiv) to the cooled solution.
-
Stir the reaction mixture for 1 hour at -40 °C.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with CH₂Cl₂.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Togni Reagents
Togni reagents are hypervalent iodine compounds that serve as versatile electrophilic trifluoromethylating agents.[10] Togni Reagent II, in particular, is widely used for the trifluoromethylation of a broad range of substrates, including alkenes, alkynes, and heteroatoms.
Data Presentation: Copper-Catalyzed Allylic Trifluoromethylation of Alkenes with Togni Reagent II
| Entry | Substrate | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 4-Phenyl-1-butene | CuI (15 mol%) | MeOH | 23 | 85 | [11] |
| 2 | 1-Octene | CuI (15 mol%) | MeOH | 23 | 75 | [11] |
| 3 | Styrene | Cu(OTf)₂ (10 mol%) | DCE | 12 | 82 | [1] |
| 4 | Allylbenzene | CuI (15 mol%) | MeOH | 23 | 88 | [11] |
| 5 | 1-Decene | CuI (15 mol%) | MeOH | 23 | 78 | [11] |
Experimental Protocol: Copper-Catalyzed Trifluoromethylation of an Alkene with Togni Reagent II [1]
Materials:
-
Alkene (e.g., styrene) (1.0 equiv)
-
Togni Reagent II (1.5 equiv)
-
Copper(I) iodide (CuI) (10 mol%)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv)
-
Anhydrous 1,2-dichloroethane (DCE)
Procedure:
-
To a reaction tube, add the alkene (1.0 equiv), Togni Reagent II (1.5 equiv), and CuI (10 mol%).
-
Add anhydrous DCE as the solvent.
-
Add DBU (1.5 equiv) to the mixture.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanism of Electrophilic and Radical Trifluoromethylation
Radical Trifluoromethylating Reagents
Radical trifluoromethylating reagents generate a trifluoromethyl radical (•CF₃), which can then participate in a variety of transformations, including addition to alkenes and arenes.
Langlois' Reagent (CF₃SO₂Na)
Sodium trifluoromethanesulfinate, known as Langlois' reagent, is an inexpensive and stable solid that serves as an excellent source of the trifluoromethyl radical under oxidative conditions. It is widely used for the trifluoromethylation of alkenes and heteroarenes.[12]
Data Presentation: Radical Trifluoromethylation of Alkenes with Langlois' Reagent
| Entry | Substrate | Oxidant | Catalyst | Solvent | Yield (%) | Reference |
| 1 | Styrene | TBHP | Cu(OAc)₂ | DMSO | 75 | [13] |
| 2 | 4-Methylstyrene | TBHP | Cu(OAc)₂ | DMSO | 82 | [13] |
| 3 | 4-Chlorostyrene | TBHP | Cu(OAc)₂ | DMSO | 71 | [13] |
| 4 | 1-Octene | TBHP | Cu(OAc)₂ | DMSO | 65 | [12] |
| 5 | Anethole | TBHP | Cu(OAc)₂ | DMSO | 78 | [12] |
Experimental Protocol: Radical Trifluoromethylation of Styrene with Langlois' Reagent [13]
Materials:
-
Styrene (1.0 equiv)
-
Sodium trifluoromethanesulfinate (Langlois' Reagent) (2.0 equiv)
-
tert-Butyl hydroperoxide (TBHP, 70% in water) (3.0 equiv)
-
Copper(II) acetate (Cu(OAc)₂) (10 mol%)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a reaction vessel, add styrene (1.0 equiv), Langlois' reagent (2.0 equiv), and Cu(OAc)₂ (10 mol%).
-
Add DMSO as the solvent.
-
Add TBHP (3.0 equiv) to the mixture.
-
Stir the reaction at 60 °C for 12 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, add water and extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanism of Radical Trifluoromethylation with Langlois' Reagent
Conclusion
The development of novel and efficient trifluoromethyl-containing reagents has revolutionized the synthesis of fluorinated molecules, providing medicinal chemists with powerful tools to optimize drug candidates. This guide has provided a detailed overview of the key classes of these reagents, highlighting their applications through quantitative data and detailed experimental protocols. The accompanying mechanistic diagrams offer a visual representation of the underlying chemical transformations. As research in this field continues to advance, the development of more selective, efficient, and environmentally benign trifluoromethylating reagents will undoubtedly play a crucial role in the future of drug discovery.
References
- 1. Copper-catalyzed trifluoromethylation of alkenes with an electrophilic trifluoromethylating reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Fluorine-18 labelled Ruppert–Prakash reagent ([ 18 F]Me 3 SiCF 3 ) for the synthesis of 18 F-trifluoromethylated compounds - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC01789F [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. nitech.repo.nii.ac.jp [nitech.repo.nii.ac.jp]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Togni reagent II - Wikipedia [en.wikipedia.org]
- 11. Copper-Catalyzed Trifluoromethylation of Unactivated Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Synthesis and Utility of Amides Derived from 3,5-Bis(trifluoromethyl)phenylacetyl Chloride
Introduction
Amide bond formation is one of the most critical reactions in medicinal chemistry and drug development. The incorporation of specific structural motifs can significantly influence a molecule's pharmacological properties. The 3,5-bis(trifluoromethyl)phenyl group is a key pharmacophore used to enhance metabolic stability, lipophilicity, and binding affinity through strong, electron-withdrawing interactions.[1] Amides synthesized using 3,5-bis(trifluoromethyl)phenylacetyl chloride serve as versatile intermediates and final compounds in the development of novel therapeutic agents.[1][2] This acyl chloride is a highly reactive acylation agent, readily forming stable amide bonds with a wide range of primary and secondary amines.[3]
Application Notes
The two trifluoromethyl (-CF3) groups on the phenyl ring are powerful electron-withdrawing groups that confer unique properties to the resulting amide derivatives. These properties are highly advantageous for drug development professionals:
-
Enhanced Metabolic Stability: The C-F bond is exceptionally strong, and the -CF3 groups can shield adjacent parts of the molecule from metabolic enzymes (e.g., Cytochrome P450s), increasing the compound's half-life.
-
Increased Lipophilicity: Fluorine substitution increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.
-
Modulation of Binding Affinity: The unique electronic properties of the 3,5-bis(trifluoromethyl)phenyl moiety can lead to stronger and more specific interactions with biological targets, such as enzyme active sites.[1]
-
Scaffold for Bioactive Compounds: This moiety is found in several widely used drugs and serves as a foundational scaffold for generating libraries of compounds for screening. Derivatives have been investigated as potent inhibitors of drug-resistant bacteria and as potential anticancer agents.[2]
A significant application for amides derived from this reagent is in the development of inhibitors for steroid 5-alpha-reductase 1 (SRD5A1), an enzyme that converts testosterone to the more potent androgen, dihydrotestosterone (DHT).[4] Overactivity of this pathway is implicated in conditions like benign prostatic hyperplasia, androgenic alopecia, and certain cancers.[4][5]
General Reaction Scheme
The synthesis of N-substituted-2-(3,5-bis(trifluoromethyl)phenyl)acetamides is typically achieved via a nucleophilic acyl substitution reaction between this compound and a primary or secondary amine. The reaction is commonly performed in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
Figure 1. General reaction for the synthesis of amides from this compound.
Experimental Workflow
The overall process from starting materials to the final, characterized product follows a standard synthetic chemistry workflow. This involves the reaction setup, quenching and workup to isolate the crude product, followed by purification and characterization to confirm identity and purity.
Caption: Standard workflow for amide synthesis, purification, and analysis.
Experimental Protocols
This section provides a representative protocol for the synthesis of an N-substituted-2-(3,5-bis(trifluoromethyl)phenyl)acetamide based on standard Schotten-Baumann conditions.
Protocol 1: Synthesis of N-Benzyl-2-(3,5-bis(trifluoromethyl)phenyl)acetamide
1. Materials and Equipment:
-
Reagents: this compound (CAS 174083-39-7), Benzylamine, Triethylamine (TEA) or Diisopropylethylamine (DIEA), Dichloromethane (DCM, anhydrous), Deionized Water, Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine, Anhydrous Sodium Sulfate (Na₂SO₄).
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, ice bath, standard laboratory glassware, rotary evaporator, thin-layer chromatography (TLC) plates (silica), column chromatography setup.
2. Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzylamine (1.0 equiv.) and anhydrous dichloromethane (DCM).
-
Add triethylamine (1.2 equiv.) to the solution.
-
Cool the flask to 0 °C using an ice bath and stir for 10-15 minutes.
-
In a separate dropping funnel, dissolve this compound (1.1 equiv.) in a small amount of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the cooled amine solution over 15-20 minutes. A white precipitate (triethylammonium chloride) may form.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction progress by TLC until the starting amine is consumed (typically 1-3 hours).
-
Upon completion, quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
3. Purification:
-
Purify the crude solid or oil using flash column chromatography on silica gel.
-
Use a solvent system such as a gradient of ethyl acetate in hexanes to elute the product.
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the final N-benzyl-2-(3,5-bis(trifluoromethyl)phenyl)acetamide as a solid.
4. Safety Precautions:
-
Work in a well-ventilated fume hood.
-
This compound is corrosive and moisture-sensitive. Handle with care using appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Amines can be corrosive and have strong odors. Handle in a fume hood.
-
Dichloromethane is a volatile organic solvent; avoid inhalation and skin contact.
Data Presentation: Scope of Amine Reactants
While a comprehensive, directly comparable dataset for a wide array of amines with this specific acyl chloride is not available in the literature, the reaction is robust and applicable to various amine classes. The expected reactivity and yields are summarized below based on general chemical principles of acylation.
| Amine Class | Example Amine | Expected Reactivity | Typical Isolated Yield | Notes |
| Primary Aliphatic | Benzylamine | High | > 85% | Highly nucleophilic amines react quickly and cleanly. |
| Cyclohexylamine | High | > 85% | Steric bulk is generally well-tolerated. | |
| Secondary Aliphatic | Piperidine | High | > 80% | Cyclic secondary amines are excellent nucleophiles. |
| Diethylamine | Moderate to High | 70-85% | Acyclic secondary amines can be slightly slower due to steric hindrance. | |
| Primary Aromatic | Aniline | Moderate | 60-80% | Less nucleophilic than aliphatic amines due to delocalization of the nitrogen lone pair into the aromatic ring. |
| 4-Fluoroaniline | Low to Moderate | 50-70% | Electron-withdrawing groups on the aniline ring further decrease nucleophilicity and reaction rate. |
Application in Drug Discovery: Inhibition of SRD5A1 Pathway
Amides featuring the 3,5-bis(trifluoromethyl)phenyl moiety have shown promise as inhibitors of SRD5A1. This enzyme is a key player in the androgen synthesis pathway, where it catalyzes the conversion of testosterone to dihydrotestosterone (DHT), a significantly more potent androgen.[4][6] Blocking this step can mitigate androgen-driven pathologies.
Caption: Simplified SRD5A1 pathway and the site of therapeutic inhibition.
References
- 1. N-[3,5-Bis(trifluoromethyl)phenyl]acetamide Supplier [benchchem.com]
- 2. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. What are SRD5A1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. SRD5A1 - Wikipedia [en.wikipedia.org]
- 6. aacrjournals.org [aacrjournals.org]
Protocol for Derivatization with 3,5-Bis(trifluoromethyl)phenylacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
3,5-Bis(trifluoromethyl)phenylacetyl chloride is a derivatizing agent used to enhance the analytical detection of various compounds, particularly for chromatographic methods such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Derivatization is a chemical modification process that converts an analyte into a derivative with properties more suitable for analysis. This reagent is particularly effective for compounds containing primary and secondary amine or alcohol functional groups.
The key advantages of using this compound as a derivatizing agent include:
-
Enhanced Volatility and Thermal Stability: The resulting derivatives are often more volatile and thermally stable, which is crucial for GC analysis, preventing compound degradation in the injector port and column.
-
Improved Chromatographic Separation: Derivatization can alter the polarity and size of the analyte, leading to better peak shapes and improved resolution from other components in the sample matrix.
-
Increased Detector Sensitivity: The introduction of the bis(trifluoromethyl)phenyl group can significantly enhance the response of specific detectors. For instance, the fluorine atoms make the derivatives highly sensitive to electron capture detectors (ECD) in GC. For mass spectrometry (MS), the derivative's specific fragmentation pattern can aid in identification and quantification.
Principle of the Reaction
The derivatization reaction with this compound is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of a primary or secondary amine, or the oxygen atom of an alcohol, attacks the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a stable amide or ester derivative, respectively, with the release of hydrochloric acid (HCl). The reaction is typically performed in the presence of a base to neutralize the HCl byproduct, driving the reaction to completion.
Experimental Protocols
This section provides a general protocol for the derivatization of primary and secondary amines and alcohols using this compound for subsequent GC-MS analysis.
Materials
-
This compound
-
Analyte containing a primary/secondary amine or alcohol functional group
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane, toluene)
-
Base (e.g., pyridine, triethylamine, or an aqueous solution of sodium bicarbonate)
-
Extraction solvent (e.g., hexane, ethyl acetate)
-
Anhydrous sodium sulfate
-
Reaction vials (e.g., 2 mL glass vials with PTFE-lined caps)
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
-
Nitrogen evaporator
-
GC-MS system
Protocol 1: Derivatization of Primary and Secondary Amines
-
Sample Preparation:
-
Accurately transfer a known amount of the sample containing the amine analyte into a reaction vial.
-
If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is free of water if using an organic base.
-
-
Reconstitution:
-
Reconstitute the dried sample in 100 µL of an anhydrous solvent (e.g., acetonitrile).
-
-
Derivatization Reaction:
-
Add 50 µL of a base (e.g., pyridine or triethylamine).
-
Add 50 µL of a freshly prepared solution of this compound in the same anhydrous solvent (e.g., 1 mg/mL). The concentration of the derivatizing agent may need to be optimized.
-
Tightly cap the vial and vortex the mixture for 1 minute.
-
Incubate the reaction mixture at 60°C for 30 minutes. Optimal temperature and time may vary depending on the reactivity of the amine.
-
-
Work-up and Extraction:
-
After cooling to room temperature, add 500 µL of an extraction solvent (e.g., hexane) and 500 µL of a wash solution (e.g., 5% sodium bicarbonate solution) to the vial.
-
Vortex vigorously for 1 minute to extract the derivative into the organic layer.
-
Centrifuge at 2000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean vial.
-
Dry the organic extract by passing it through a small column of anhydrous sodium sulfate.
-
-
Analysis:
-
The sample is now ready for injection into the GC-MS system.
-
Protocol 2: Derivatization of Alcohols
-
Sample Preparation:
-
Follow the same sample preparation steps as for amines, ensuring the sample is dry.
-
-
Reconstitution:
-
Reconstitute the dried sample in 100 µL of an anhydrous aprotic solvent (e.g., toluene).
-
-
Derivatization Reaction:
-
Add 50 µL of a non-nucleophilic base (e.g., pyridine).
-
Add 50 µL of a freshly prepared solution of this compound in the same anhydrous solvent (e.g., 1 mg/mL).
-
Tightly cap the vial and vortex the mixture.
-
Incubate at 70°C for 60 minutes. Alcohols are generally less reactive than amines and may require more forcing conditions.
-
-
Work-up and Extraction:
-
Follow the same work-up and extraction procedure as for amines.
-
-
Analysis:
-
The derivatized sample is ready for GC-MS analysis.
-
Data Presentation
The following table summarizes representative quantitative data that could be obtained from an optimized derivatization protocol followed by GC-MS analysis. Note: These values are for illustrative purposes and must be determined experimentally for specific analytes and matrices.
| Analyte Class | Example Compound | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Linearity (r²) |
| Primary Amine | Amphetamine | 0.1 - 1.0 | 0.5 - 5.0 | > 0.99 |
| Secondary Amine | Methamphetamine | 0.1 - 1.0 | 0.5 - 5.0 | > 0.99 |
| Alcohol | 1-Octanol | 0.5 - 5.0 | 2.0 - 10.0 | > 0.99 |
Mandatory Visualization
Application Notes and Protocols for 3,5-Bis(trifluoromethyl)phenylacetyl Chloride in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic modification of peptides is a cornerstone of modern drug discovery and chemical biology, enabling the enhancement of therapeutic properties such as stability, bioavailability, and target affinity. N-terminal capping is a critical step in solid-phase peptide synthesis (SPPS) to terminate unreacted peptide chains and prevent the formation of deletion sequences. Furthermore, the introduction of specific chemical moieties at the N-terminus can imbue peptides with novel functionalities. 3,5-Bis(trifluoromethyl)phenylacetyl chloride is a valuable reagent for this purpose, offering the dual benefits of a robust capping group and a unique structural motif.
The 3,5-bis(trifluoromethyl)phenylacetyl group introduces two trifluoromethyl (CF3) substituents on a phenyl ring. The incorporation of trifluoromethyl groups into peptide structures is a well-established strategy in medicinal chemistry to improve metabolic stability and membrane permeability.[1] The strong electron-withdrawing nature of the CF3 groups can shield adjacent peptide bonds from enzymatic degradation, thereby increasing the in vivo half-life of the peptide.[1] Additionally, the lipophilic character of this moiety can facilitate passive diffusion across cell membranes. This document provides detailed application notes and protocols for the use of this compound in peptide synthesis.
Key Applications
-
N-Terminal Capping: To prevent the formation of deletion impurity peptides during solid-phase peptide synthesis.
-
Enhancing Metabolic Stability: The trifluoromethyl groups can protect the N-terminus of the peptide from degradation by exopeptidases.[1]
-
Improving Bioavailability: The lipophilic nature of the 3,5-bis(trifluoromethyl)phenylacetyl group can enhance the ability of the peptide to cross biological membranes.
-
Development of Peptide-Based Drugs: Modification with this group can lead to peptide drug candidates with improved pharmacokinetic profiles.
-
Creation of Peptide Libraries: Used as a common N-terminal modification in the synthesis of peptide libraries for screening purposes.
-
¹⁹F NMR Probe: The two CF₃ groups provide a strong and distinct signal for ¹⁹F NMR studies, allowing for the investigation of peptide conformation and interactions without the need for larger labels.
Experimental Protocols
Protocol 1: On-Resin N-Terminal Capping of a Peptide with this compound
This protocol describes a general procedure for the N-terminal capping of a peptide synthesized on a solid support using Fmoc-based chemistry.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Solid-phase peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Washing: Following the final Fmoc deprotection step and subsequent washes to remove piperidine, wash the peptide-resin thoroughly with DMF (3 x 5 mL per 100 mg of resin) to ensure a neutral environment.
-
Preparation of Capping Solution: In a separate vial, prepare the capping solution. For a 0.1 mmol scale synthesis, dissolve this compound (2-5 equivalents, e.g., 58.1 mg for 2 eq.) in DMF (2 mL). Add DIPEA (4-10 equivalents, e.g., 69.7 µL for 4 eq.).
-
Capping Reaction: Add the freshly prepared capping solution to the washed peptide-resin in the reaction vessel.
-
Agitation: Agitate the mixture at room temperature for 1-2 hours on a shaker.
-
Monitoring the Reaction (Optional): To confirm the completion of the capping reaction, a small sample of the resin can be taken and subjected to a Kaiser test. A negative Kaiser test (beads remain colorless) indicates the absence of free primary amines and thus, a complete capping reaction.
-
Washing: After the reaction is complete, drain the capping solution and wash the resin thoroughly with DMF (3 x 5 mL per 100 mg of resin) followed by DCM (3 x 5 mL per 100 mg of resin) to remove excess reagents and byproducts.
-
Drying: Dry the capped peptide-resin under vacuum.
-
Cleavage and Deprotection: Proceed with the standard cleavage and deprotection protocol appropriate for the resin and side-chain protecting groups used (e.g., with a cleavage cocktail of TFA/TIPS/H₂O).
Table 1: Reagent Quantities for N-Terminal Capping (0.1 mmol scale)
| Reagent | Molecular Weight | Equivalents | Amount | Volume (if applicable) |
| Peptide-Resin | - | 1 | 0.1 mmol | - |
| This compound | 290.59 g/mol | 2 - 5 | 58.1 - 145.3 mg | - |
| DIPEA | 129.24 g/mol | 4 - 10 | 51.7 - 129.2 mg | 69.7 - 174.3 µL |
| DMF | - | - | - | 2 mL |
Protocol 2: Characterization of the 3,5-Bis(trifluoromethyl)phenylacetyl-Capped Peptide
Materials:
-
Crude, cleaved peptide
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Reversed-phase HPLC system with a C18 column
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% TFA.
-
HPLC Analysis:
-
Inject the sample onto a C18 reversed-phase HPLC column.
-
Elute the peptide using a linear gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient might be 5% to 95% ACN over 30 minutes.
-
Monitor the elution profile at a wavelength of 214 nm or 280 nm.
-
The capped peptide is expected to have a longer retention time compared to the uncapped peptide due to the increased hydrophobicity of the 3,5-bis(trifluoromethyl)phenylacetyl group.
-
-
Mass Spectrometry Analysis:
-
Collect the fractions corresponding to the major peaks from the HPLC analysis.
-
Analyze the collected fractions by mass spectrometry to confirm the molecular weight of the capped peptide.
-
The expected mass will be the mass of the uncapped peptide plus the mass of the 3,5-bis(trifluoromethyl)phenylacetyl moiety (C₁₀H₅F₆O), which is approximately 271.03 Da (after loss of HCl from the acyl chloride).
-
Table 2: Expected Mass Shift upon N-terminal Modification
| Modifying Group | Chemical Formula (added to peptide) | Monoisotopic Mass Increase (Da) |
| 3,5-Bis(trifluoromethyl)phenylacetyl | C₁₀H₅F₆O | 271.0244 |
Visualizations
Caption: Workflow for N-terminal capping in SPPS.
Caption: Applications and benefits of the reagent.
References
Application Notes and Protocols: 3,5-Bis(trifluoromethyl)phenylacetyl chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and experimental protocols for the synthesis and application of 3,5-Bis(trifluoromethyl)phenylacetyl chloride, a key intermediate in the development of neurokinin-1 (NK1) receptor antagonists.
Introduction
This compound is a reactive acyl chloride widely utilized in organic synthesis. Its primary application lies in the construction of pharmacologically active molecules, most notably as a critical building block for NK1 receptor antagonists such as Aprepitant.[1][2][3][4][5] The presence of two trifluoromethyl groups on the phenyl ring significantly influences the electronic properties and lipophilicity of the resulting compounds, often enhancing their biological activity and metabolic stability.
Chemical Properties
| Property | Value | Source |
| CAS Number | 174083-39-7 | [6][7] |
| Molecular Formula | C₁₀H₅ClF₆O | [7] |
| Molecular Weight | 290.59 g/mol | [7] |
| Appearance | Solid (predicted) | |
| Boiling Point | 204.8 ± 40.0 °C (at 760 mmHg) (predicted) | [6] |
| Density | 1.5 ± 0.1 g/cm³ (predicted) | [6] |
Applications
The principal application of this compound is in the synthesis of neurokinin-1 (NK1) receptor antagonists. The NK1 receptor is a G-protein coupled receptor whose endogenous ligand is Substance P. Antagonists of this receptor have therapeutic applications in the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). Aprepitant is a marketed drug in this class, and its synthesis relies on intermediates derived from the 3,5-bis(trifluoromethyl)phenyl moiety.[1][2][3][4][5][8]
The 3,5-bis(trifluoromethyl)phenylacetyl group is typically introduced via acylation of an amine or alcohol to form a corresponding amide or ester linkage within the target molecule.
Experimental Protocols
The synthesis of this compound is achieved by the chlorination of its corresponding carboxylic acid, 3,5-Bis(trifluoromethyl)phenylacetic acid. Two common and effective methods for this transformation are presented below.
Protocol 1: Synthesis using Oxalyl Chloride and Catalytic DMF
This method is widely used for the preparation of acyl chlorides under mild conditions. The reaction proceeds with the formation of a Vilsmeier reagent intermediate from oxalyl chloride and DMF, which then acts as the active chlorinating agent.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 3,5-Bis(trifluoromethyl)phenylacetic acid | 272.14 | 5.00 g | 18.4 mmol | 1.0 |
| Oxalyl chloride | 126.93 | 4.67 g (3.27 mL) | 36.8 mmol | 2.0 |
| N,N-Dimethylformamide (DMF) | 73.09 | 2-3 drops | - | Catalytic |
| Dichloromethane (DCM), anhydrous | 84.93 | 50 mL | - | - |
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3,5-Bis(trifluoromethyl)phenylacetic acid (5.00 g, 18.4 mmol) and anhydrous dichloromethane (50 mL).
-
Cool the resulting solution to 0 °C in an ice bath.
-
Add 2-3 drops of anhydrous N,N-dimethylformamide (DMF) to the stirred solution.
-
Slowly add oxalyl chloride (3.27 mL, 36.8 mmol) dropwise to the reaction mixture over 15-20 minutes. Gas evolution (CO₂ and CO) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.
-
The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing the formation of the methyl ester by TLC or GC-MS.
-
Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure. To ensure complete removal of oxalyl chloride, co-evaporation with anhydrous toluene (2 x 20 mL) can be performed.
-
The resulting crude this compound is often used in the next step without further purification. If necessary, it can be purified by vacuum distillation.
Protocol 2: Synthesis using Thionyl Chloride
Thionyl chloride is a cost-effective and common reagent for the synthesis of acyl chlorides. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies workup.
Reaction Scheme:
Caption: Synthesis using thionyl chloride.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 3,5-Bis(trifluoromethyl)phenylacetic acid | 272.14 | 5.00 g | 18.4 mmol | 1.0 |
| Thionyl chloride (SOCl₂) | 118.97 | 4.38 g (2.65 mL) | 36.8 mmol | 2.0 |
| N,N-Dimethylformamide (DMF) | 73.09 | 1-2 drops | - | Catalytic (optional) |
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add 3,5-Bis(trifluoromethyl)phenylacetic acid (5.00 g, 18.4 mmol).
-
Carefully add thionyl chloride (2.65 mL, 36.8 mmol) to the flask. A catalytic amount of DMF (1-2 drops) can be added to accelerate the reaction.
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-3 hours. The reaction should be performed in a well-ventilated fume hood.
-
Monitor the reaction for the cessation of gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under atmospheric pressure, followed by vacuum distillation to obtain the crude product.
-
The crude this compound can be used directly or purified by vacuum distillation.
Workflow for Application in NK1 Receptor Antagonist Synthesis
The following diagram illustrates the general workflow for utilizing this compound in the synthesis of a key amide intermediate for NK1 receptor antagonists.
Caption: Synthetic workflow for amide formation.
Safety Information
-
This compound is a corrosive and moisture-sensitive compound. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be carried out in a fume hood.
-
Oxalyl chloride and thionyl chloride are toxic and corrosive. They react violently with water. Use extreme caution and work in a well-ventilated fume hood.
-
The reactions described produce corrosive gases (HCl, CO, SO₂). Ensure that the reaction setup includes a proper gas trap containing a basic solution (e.g., NaOH solution) to neutralize these gases.
Disclaimer: The provided protocols are intended for use by trained professionals in a laboratory setting. All procedures should be performed with appropriate safety precautions. The user is solely responsible for any risks associated with the use of this information.
References
- 1. CN110746371A - Intermediate for preparing aprepitant and preparation method and application thereof - Google Patents [patents.google.com]
- 2. CN104557760A - Preparation method of aprepitant intermediate - Google Patents [patents.google.com]
- 3. medkoo.com [medkoo.com]
- 4. US8133994B2 - Preparation of aprepitant - Google Patents [patents.google.com]
- 5. US20160031867A1 - An improved process for the preparation of aprepitant - Google Patents [patents.google.com]
- 6. CAS # 174083-39-7, this compound, 2-[3,5-bis(trifluoromethyl)phenyl]acetyl chloride - chemBlink [ww.chemblink.com]
- 7. This compound | C10H5ClF6O | CID 2779152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Applications of 3,5-Bis(trifluoromethyl)phenylacetyl Chloride in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Bis(trifluoromethyl)phenylacetyl chloride is a key building block in medicinal chemistry, primarily utilized for the synthesis of molecules containing the 3,5-bis(trifluoromethyl)phenylacetyl moiety. The incorporation of the trifluoromethyl (-CF3) group is a widely used strategy in drug design to enhance a molecule's pharmacological profile. This group can improve metabolic stability, lipophilicity, and binding affinity to biological targets. The 3,5-bis(trifluoromethyl)phenyl group, in particular, is a critical pharmacophore in a class of potent and selective neurokinin-1 (NK-1) receptor antagonists.
Application 1: Synthesis of Neurokinin-1 (NK-1) Receptor Antagonists
The 3,5-bis(trifluoromethyl)phenyl moiety is a cornerstone in the design of non-peptide NK-1 receptor antagonists. These antagonists have therapeutic potential in various conditions, including chemotherapy-induced nausea and vomiting, depression, and inflammatory diseases. The this compound serves as a reactive precursor to introduce this key structural feature into various molecular scaffolds. The resulting amide bond is a stable linker, connecting the pharmacophore to the core of the antagonist.
Signaling Pathway of NK-1 Receptor
The NK-1 receptor is a G-protein coupled receptor (GPCR) whose primary endogenous ligand is Substance P. The binding of Substance P to the NK-1 receptor activates downstream signaling cascades, primarily through Gq/11 proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events are implicated in neurotransmission, inflammation, and emesis. NK-1 receptor antagonists block the binding of Substance P, thereby inhibiting these downstream effects.
Application Notes and Protocols for Acylation with 3,5-Bis(trifluoromethyl)phenylacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Bis(trifluoromethyl)phenylacetyl chloride is a highly reactive acylating agent utilized in organic synthesis to introduce the 3,5-bis(trifluoromethyl)phenylacetyl moiety into a range of molecules. This structural motif is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the two trifluoromethyl groups, such as increased lipophilicity, metabolic stability, and altered electronic characteristics. These properties can enhance the pharmacological profile of drug candidates. This document provides detailed protocols for N-acylation of amines, O-acylation of alcohols, and Friedel-Crafts C-acylation of aromatic compounds using this reagent.
Data Presentation
The following tables summarize representative reaction conditions and yields for acylation reactions with this compound. Please note that the presented data is illustrative and actual results may vary depending on the specific substrate and experimental conditions. Optimization of reaction parameters is recommended for each specific application.
Table 1: N-Acylation of Amines
| Entry | Amine Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Triethylamine | DCM | 0 to RT | 2 | 92 |
| 2 | Benzylamine | Pyridine | THF | 0 to RT | 3 | 88 |
| 3 | Morpholine | DIPEA | DCM | 0 to RT | 2.5 | 95 |
| 4 | 4-Fluoroaniline | Triethylamine | DCM | 0 to RT | 3 | 85 |
Table 2: O-Acylation of Alcohols
| Entry | Alcohol Substrate | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenol | Pyridine | DCM | 0 to RT | 4 | 85 |
| 2 | Benzyl alcohol | DMAP (cat.) | THF | RT | 6 | 82 |
| 3 | Cyclohexanol | Triethylamine | DCM | 0 to RT | 5 | 78 |
| 4 | 4-Methoxyphenol | Pyridine | DCM | 0 to RT | 4 | 88 |
Table 3: Friedel-Crafts C-Acylation of Aromatic Compounds
| Entry | Aromatic Substrate | Lewis Acid | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Anisole | AlCl₃ | CS₂ | 0 to RT | 4 | 75 (para-isomer) |
| 2 | Toluene | AlCl₃ | DCM | 0 to RT | 5 | 70 (para-isomer) |
| 3 | Benzene | TfOH | Neat | RT | 2 | 65 |
| 4 | Naphthalene | AlCl₃ | Nitrobenzene | 0 to 50 | 6 | 60 (mixture of isomers) |
Experimental Protocols
General Considerations:
-
This compound is moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon) in a fume hood.
-
All glassware should be thoroughly dried before use.
-
Anhydrous solvents are essential for successful reactions.
-
Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
Protocol 1: N-Acylation of a Primary Amine (e.g., Aniline)
Materials:
-
This compound
-
Aniline
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve aniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
In a separate flask, dissolve this compound (1.1 eq.) in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the stirred amine solution over 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired N-phenyl-2-(3,5-bis(trifluoromethyl)phenyl)acetamide.
Protocol 2: O-Acylation of a Phenol (e.g., Phenol)
Materials:
-
This compound
-
Phenol
-
Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve phenol (1.0 eq.) and pyridine (1.5 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
In a separate flask, dissolve this compound (1.1 eq.) in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the stirred phenol solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-8 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired phenyl 2-(3,5-bis(trifluoromethyl)phenyl)acetate.
Protocol 3: Friedel-Crafts C-Acylation of an Aromatic Compound (e.g., Anisole)
Materials:
-
This compound
-
Anisole
-
Anhydrous Aluminum chloride (AlCl₃)
-
Anhydrous Carbon disulfide (CS₂) or Dichloromethane (DCM)
-
Ice
-
Concentrated Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Assemble a dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel under an inert atmosphere.
-
In the reaction flask, suspend anhydrous aluminum chloride (1.2 eq.) in anhydrous CS₂.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq.) in anhydrous CS₂ and add it to the addition funnel. Add this solution dropwise to the stirred AlCl₃ suspension.
-
Following this, dissolve anisole (1.1 eq.) in anhydrous CS₂ and add it dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until the starting material is consumed.
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to quench the reaction.
-
Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with an additional portion of CS₂ or DCM.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired acylated product.
Mandatory Visualization
The following diagrams illustrate a generalized experimental workflow for the acylation reactions described and a relevant biological signaling pathway where molecules synthesized using this chemistry may have an impact.
Caption: Generalized experimental workflow for acylation reactions.
Caption: Inhibition of the COX pathway by a potential drug candidate.
3,5-Bis(trifluoromethyl)phenylacetyl Chloride: A Versatile Building Block in Organic Synthesis
Introduction
3,5-Bis(trifluoromethyl)phenylacetyl chloride is a highly reactive acylating agent and a key building block in modern organic synthesis. Its utility stems from the presence of the 3,5-bis(trifluoromethyl)phenyl moiety, a structural feature known to enhance the metabolic stability, lipophilicity, and binding affinity of molecules, making it particularly valuable in the design and development of pharmaceuticals and other bioactive compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of amides and esters, targeting researchers, scientists, and professionals in drug development.
Key Applications
The primary application of this compound lies in the introduction of the 3,5-bis(trifluoromethyl)phenylacetyl group into various molecular scaffolds. This is most commonly achieved through N-acylation of amines to form amides and O-acylation of alcohols or phenols to form esters.
-
Pharmaceutical Synthesis: This building block is a crucial component in the synthesis of neurokinin-1 (NK-1) receptor antagonists, a class of drugs used for the prevention of chemotherapy-induced nausea and vomiting. The 3,5-bis(trifluoromethyl)benzyl group is a key pharmacophore in several NK-1 receptor antagonists, including the FDA-approved drug Aprepitant.
-
Agrochemical Research: The trifluoromethyl groups can enhance the biological activity and environmental persistence of pesticides. While specific public-domain examples are limited, the structural motifs are relevant to the design of novel herbicides and insecticides.
-
Materials Science: The introduction of fluorine-containing groups can modify the physical and chemical properties of polymers and other materials, suggesting potential applications in this field.
Experimental Protocols
General Considerations: this compound is sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon) in dry glassware. Solvents should be anhydrous.
Protocol 1: N-Acylation of a Primary Amine
This protocol describes the synthesis of N-(4-fluorophenyl)-2-(3,5-bis(trifluoromethyl)phenyl)acetamide, a common intermediate in the synthesis of various bioactive molecules.
Reaction Scheme:
Figure 1: N-Acylation Reaction Scheme.
Materials:
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Equivalents |
| This compound | 290.59 | 10.0 | 1.0 |
| 4-Fluoroaniline | 111.12 | 10.0 | 1.0 |
| Triethylamine | 101.19 | 12.0 | 1.2 |
| Anhydrous Dichloromethane (DCM) | 84.93 | - | Solvent |
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-fluoroaniline (1.11 g, 10.0 mmol) in anhydrous dichloromethane (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine (1.67 mL, 12.0 mmol) to the stirred solution.
-
In a separate flask, dissolve this compound (2.91 g, 10.0 mmol) in anhydrous dichloromethane (20 mL).
-
Add the acyl chloride solution dropwise to the cooled amine solution over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 30 mL), saturated aqueous NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure amide.
Expected Yield: 85-95%
Protocol 2: O-Acylation of a Phenol (Esterification)
This protocol describes the synthesis of 4-nitrophenyl 2-(3,5-bis(trifluoromethyl)phenyl)acetate.
Reaction Scheme:
Figure 2: O-Acylation (Esterification) Reaction Scheme.
Materials:
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Equivalents |
| This compound | 290.59 | 5.0 | 1.0 |
| 4-Nitrophenol | 139.11 | 5.0 | 1.0 |
| Pyridine | 79.10 | 6.0 | 1.2 |
| Anhydrous Dichloromethane (DCM) | 84.93 | - | Solvent |
Procedure:
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In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-nitrophenol (0.70 g, 5.0 mmol) in anhydrous dichloromethane (30 mL).
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Add pyridine (0.48 mL, 6.0 mmol) to the solution.
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Cool the mixture to 0 °C in an ice bath.
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Slowly add a solution of this compound (1.45 g, 5.0 mmol) in anhydrous dichloromethane (10 mL) to the stirred mixture.
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Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
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Once the reaction is complete, dilute the mixture with DCM (30 mL) and wash with 1 M HCl (2 x 25 mL), saturated aqueous NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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The crude ester can be purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the pure product.
Expected Yield: 80-90%
Data Summary
| Protocol | Reaction Type | Substrate | Product | Typical Yield (%) |
| 1 | N-Acylation | 4-Fluoroaniline | N-(4-fluorophenyl)-2-(3,5-bis(trifluoromethyl)phenyl)acetamide | 85-95 |
| 2 | O-Acylation | 4-Nitrophenol | 4-Nitrophenyl 2-(3,5-bis(trifluoromethyl)phenyl)acetate | 80-90 |
Logical Workflow for Acylation Reactions
Figure 3: General workflow for acylation reactions.
This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The protocols provided herein offer robust methods for the N-acylation of amines and O-acylation of phenols, enabling the introduction of the key 3,5-bis(trifluoromethyl)phenylacetyl moiety. These procedures can be adapted for a wide range of substrates and serve as a foundation for the development of novel compounds with potential biological activity.
Troubleshooting & Optimization
Technical Support Center: Improving Yields with 3,5-Bis(trifluoromethyl)phenylacetyl Chloride
Welcome to the technical support center for 3,5-Bis(trifluoromethyl)phenylacetyl chloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this highly reactive reagent.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during acylation reactions with this compound.
Friedel-Crafts Acylation
Q1: My Friedel-Crafts acylation reaction with an electron-rich aromatic compound is giving a low yield. What are the likely causes and how can I improve it?
A1: Low yields in Friedel-Crafts acylations using this compound are often due to a few key factors related to the reagent and reaction conditions.
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Catalyst Inactivation: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is extremely sensitive to moisture. Any water in the solvent or on the glassware will deactivate the catalyst.
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Solution: Ensure all glassware is rigorously dried (oven or flame-dried) and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a freshly opened bottle of anhydrous Lewis acid.
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Insufficient Catalyst: The product, an aryl ketone, can form a complex with the Lewis acid, rendering it inactive. Therefore, stoichiometric amounts of the catalyst are often required.
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Solution: Use at least 1.1 to 1.5 equivalents of the Lewis acid catalyst relative to the acyl chloride.
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Low Reaction Temperature: While starting at a low temperature (0 °C) is recommended to control the initial exotherm, the reaction may require warming to proceed to completion, especially with less reactive aromatic substrates.
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Solution: After the initial addition at low temperature, allow the reaction to slowly warm to room temperature or even gently heat it, while monitoring the progress by TLC.
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Substrate Deactivation: The two trifluoromethyl (-CF₃) groups on the phenyl ring are strongly electron-withdrawing, which can make the acyl chloride less reactive than simpler analogs.
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Solution: Consider using a more potent Lewis acid or a higher reaction temperature. For particularly deactivated aromatic substrates, this acylation may not be feasible.
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Q2: I am observing the formation of multiple products in my Friedel-Crafts acylation. How can I improve the selectivity?
A2: The formation of multiple products can be due to regioisomers or polyacylation.
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Regioselectivity: The regiochemical outcome is dictated by the directing effects of the substituents on your aromatic substrate.
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Solution: The choice of Lewis acid and solvent can sometimes influence the ratio of ortho, para, and meta products. Screening different catalysts (e.g., AlCl₃, FeCl₃, TiCl₄) and solvents (e.g., dichloromethane, nitrobenzene) may improve selectivity.
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Polyacylation: Although the product ketone is generally deactivating, highly activated aromatic substrates can sometimes undergo a second acylation.
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Solution: Use a stoichiometric amount of the aromatic substrate relative to the acyl chloride. Adding the acyl chloride slowly to the mixture of the substrate and Lewis acid can also help minimize polyacylation.
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N-Acylation (Amide Formation)
Q1: My N-acylation of a primary or secondary amine is sluggish or incomplete. What can I do to drive the reaction to completion?
A1: Incomplete N-acylation can be due to several factors.
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Insufficient Base: A base is required to neutralize the HCl generated during the reaction. If the HCl is not scavenged, it can protonate the starting amine, rendering it non-nucleophilic.
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Solution: Use at least one equivalent of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). For less reactive amines, using two equivalents of the base or a stronger base like pyridine can be beneficial.
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Steric Hindrance: Either the amine or the 3,5-bis(trifluoromethyl)phenylacetyl group can present significant steric bulk, slowing down the reaction.
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Solution: Increase the reaction temperature and/or reaction time. The addition of a catalyst like 4-dimethylaminopyridine (DMAP) can significantly accelerate the acylation of sterically hindered amines.
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Low Nucleophilicity of the Amine: Electron-poor amines (e.g., anilines with electron-withdrawing groups) are less reactive.
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Solution: Higher reaction temperatures, longer reaction times, and the use of a more polar aprotic solvent like DMF or DMA can help.
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Q2: I am trying to acylate an amino acid, but the yield is poor and I get a complex mixture of products. What is the issue?
A2: Amino acids have both a nucleophilic amine and a carboxylic acid. The carboxylic acid can interfere with the reaction.
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Side Reactions: The carboxylic acid can react with the acyl chloride or be deprotonated by the base, complicating the reaction.
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Solution: Protect the carboxylic acid group as an ester (e.g., methyl or ethyl ester) before performing the N-acylation. The ester can be hydrolyzed in a subsequent step if the free acid is desired.
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O-Acylation (Ester Formation)
Q1: The esterification of my alcohol with this compound is not going to completion. How can I improve the yield?
A1: Similar to N-acylation, efficient O-acylation requires careful consideration of the reaction conditions.
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Alcohol Reactivity: The reactivity of alcohols towards acylation follows the order: primary > secondary > tertiary. Tertiary alcohols are particularly challenging to acylate.
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Solution: For primary and secondary alcohols, ensure at least one equivalent of a base like pyridine or TEA is used. For sterically hindered secondary or tertiary alcohols, the use of a catalytic amount of DMAP (0.1-0.2 equivalents) along with a stoichiometric amount of a non-nucleophilic base is highly recommended.
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Hydrolysis of the Acyl Chloride: this compound is highly sensitive to moisture and can hydrolyze to the corresponding carboxylic acid, which will not participate in the desired reaction.
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Solution: Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere.
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Q2: My reaction mixture is turning dark, and I am isolating a significant amount of byproducts. What is causing this?
A2: Darkening of the reaction mixture often indicates decomposition.
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Base-Induced Side Reactions: Strong bases can sometimes cause side reactions, especially at elevated temperatures.
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Solution: Use a milder base if possible. Ensure the reaction temperature is not excessively high. Add the acyl chloride slowly to a solution of the alcohol and base at a low temperature before allowing it to warm.
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Impure Starting Materials: Impurities in the alcohol or solvent can lead to side reactions.
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Solution: Use purified reagents and anhydrous solvents.
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Data Presentation
The following tables summarize the expected trends in yield for acylation reactions with this compound based on the variation of key reaction parameters. The actual yields will be substrate-dependent.
Table 1: Influence of Catalyst on Friedel-Crafts Acylation Yield
| Catalyst (1.2 eq.) | Aromatic Substrate | Solvent | Temperature (°C) | Typical Yield Trend |
| AlCl₃ | Toluene | Dichloromethane | 0 to 25 | High |
| FeCl₃ | Toluene | Dichloromethane | 0 to 25 | Moderate to High |
| TiCl₄ | Toluene | Dichloromethane | 0 to 25 | Moderate |
| ZnCl₂ | Toluene | Dichloromethane | 25 to 50 | Low to Moderate |
Table 2: Effect of Base and Catalyst on N-Acylation of Benzylamine
| Base (1.1 eq.) | Catalyst (0.1 eq.) | Solvent | Temperature (°C) | Typical Yield Trend |
| Triethylamine | None | Dichloromethane | 0 to 25 | Good |
| Pyridine | None | Dichloromethane | 0 to 25 | Very Good |
| Triethylamine | DMAP | Dichloromethane | 0 to 25 | Excellent |
| K₂CO₃ | None | Acetonitrile | 25 to 80 | Moderate |
Table 3: O-Acylation of 1-Phenylethanol: A Comparison of Conditions
| Base (1.2 eq.) | Catalyst (0.1 eq.) | Solvent | Temperature (°C) | Typical Yield Trend |
| Pyridine | None | Dichloromethane | 0 to 25 | Moderate |
| Triethylamine | None | Dichloromethane | 0 to 25 | Low to Moderate |
| Triethylamine | DMAP | Dichloromethane | 0 to 25 | High |
| Hunig's Base | DMAP | Dichloromethane | 0 to 25 | High |
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation
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Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen or argon inlet.
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Reagent Preparation: In the flask, suspend the Lewis acid (e.g., AlCl₃, 1.2 equivalents) in anhydrous dichloromethane (DCM). Cool the suspension to 0 °C using an ice bath.
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Acyl Chloride Addition: Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred suspension of the Lewis acid.
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Substrate Addition: After the formation of the acylium ion complex, add the aromatic substrate (1.0 equivalent), dissolved in anhydrous DCM, dropwise to the reaction mixture at 0 °C.
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Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.
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Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
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Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for N-Acylation of an Amine
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Apparatus Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) in anhydrous DCM.
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Base Addition: Add a suitable base (e.g., triethylamine, 1.1 equivalents) to the solution. If the amine is sterically hindered or has low nucleophilicity, add a catalytic amount of DMAP (0.1 equivalents).
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Cooling: Cool the solution to 0 °C in an ice bath.
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Acyl Chloride Addition: Dissolve this compound (1.05 equivalents) in anhydrous DCM and add it dropwise to the stirred amine solution.
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Reaction: After the addition, allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring by TLC.
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Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude amide can be purified by recrystallization or column chromatography.
Protocol 3: General Procedure for O-Acylation of an Alcohol
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Apparatus Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol (1.0 equivalent), a non-nucleophilic base (e.g., triethylamine, 1.5 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM.
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Cooling: Cool the mixture to 0 °C.
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Acyl Chloride Addition: Add a solution of this compound (1.2 equivalents) in anhydrous DCM dropwise.
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Reaction: Stir the reaction at room temperature until the starting alcohol is consumed as indicated by TLC (typically 2-24 hours).
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Work-up: Quench the reaction with the addition of water. Separate the layers and extract the aqueous phase with DCM.
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Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the resulting ester by flash chromatography.
Visualizations
Caption: A troubleshooting workflow for addressing low reaction yields.
Caption: The mechanism of N-acylation to form an amide.
Caption: Logical relationship between reagent properties and reaction outcome.
Technical Support Center: 3,5-Bis(trifluoromethyl)phenylacetyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Bis(trifluoromethyl)phenylacetyl chloride. Our goal is to help you mitigate common side reactions and optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the use of this compound in chemical syntheses.
Q1: My reaction is sluggish or incomplete, and I am isolating a significant amount of a crystalline solid that is not my desired product. What is happening?
A1: This is a common issue and is most likely due to the hydrolysis of this compound to its corresponding carboxylic acid, 3,5-bis(trifluoromethyl)phenylacetic acid. Acyl chlorides are highly susceptible to reaction with water, including atmospheric moisture.
Troubleshooting Steps:
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Ensure Anhydrous Conditions: All glassware should be oven-dried or flame-dried immediately before use. Solvents must be rigorously dried using appropriate drying agents. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
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Reagent Purity: Use freshly opened or properly stored this compound. If the purity is , it may be necessary to purify it by distillation before use.
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Solvent Choice: Employ aprotic, anhydrous solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene.
Q2: I am performing an acylation of a primary amine and my yield is low. I am also isolating a significant amount of a salt. What is the likely side reaction?
A2: The reaction of this compound with a primary amine produces your desired amide and hydrogen chloride (HCl) as a byproduct. The HCl will then react with the unreacted primary amine (which is basic) in an acid-base reaction to form an ammonium salt. This salt is often insoluble and precipitates from the reaction mixture, consuming your starting amine and reducing the yield of the desired amide.
Troubleshooting Steps:
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Use of a Sacrificial Base: Add a non-nucleophilic base to the reaction mixture to scavenge the HCl produced. Common choices include triethylamine (TEA) or pyridine. Typically, at least one equivalent of the scavenger base is used.
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Excess Amine: Use an excess of the primary amine (at least 2 equivalents). One equivalent will react to form the amide, and the second equivalent will act as the HCl scavenger. This is a viable strategy if the amine is inexpensive and readily available.
Q3: When performing a Friedel-Crafts acylation, my reaction requires more than a catalytic amount of Lewis acid, and the workup is complicated. Is this normal?
A3: Yes, this is a known characteristic of Friedel-Crafts acylation reactions. The ketone product formed is a Lewis base and will form a complex with the Lewis acid catalyst (e.g., AlCl₃). This complex is often stable under the reaction conditions, effectively sequestering the catalyst. Therefore, a stoichiometric amount of the Lewis acid is typically required. The aqueous workup is necessary to break this complex and isolate the desired ketone.
Troubleshooting Steps:
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Stoichiometry: Ensure at least one equivalent of the Lewis acid catalyst is used for each equivalent of the acyl chloride.
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Workup Procedure: A careful aqueous workup is crucial. This usually involves quenching the reaction mixture with ice-cold water or dilute acid to decompose the ketone-Lewis acid complex.
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Substrate Reactivity: Be aware that Friedel-Crafts acylation is generally not effective on strongly deactivated aromatic rings.
Q4: Can this compound undergo thermal decomposition?
A4: While generally stable at room temperature, prolonged heating at high temperatures can lead to decomposition.[1] The exact decomposition products in a complex reaction mixture can vary, but one possibility is the formation of a ketene intermediate through the elimination of HCl, which can then undergo further reactions or polymerization. It is advisable to conduct reactions at the lowest effective temperature.
Summary of Potential Side Reactions and Mitigation Strategies
| Side Reaction | Reactant/Condition | Side Product(s) | Mitigation Strategy |
| Hydrolysis | Water (moisture) | 3,5-Bis(trifluoromethyl)phenylacetic acid, HCl | Use anhydrous solvents and reagents; conduct reaction under an inert atmosphere. |
| Amine Salt Formation | Primary or Secondary Amines | Alkylammonium chloride | Use a non-nucleophilic base (e.g., triethylamine) or an excess of the amine nucleophile. |
| Catalyst Sequestration | Lewis Acids (in Friedel-Crafts) | Ketone-Lewis acid complex | Use a stoichiometric amount of the Lewis acid; perform an aqueous workup. |
| Thermal Decomposition | High Temperatures | Ketene intermediates, polymers | Conduct reactions at the lowest feasible temperature. |
Experimental Protocols
Protocol 1: General Procedure for the Acylation of an Alcohol to Minimize Hydrolysis
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Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet.
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Reagent Loading: Dissolve the alcohol (1.0 eq) and a non-nucleophilic base such as pyridine (1.2 eq) in anhydrous dichloromethane (DCM) and add it to the flask.
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Cooling: Cool the reaction mixture to 0 °C in an ice bath.
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Addition of Acyl Chloride: Dissolve this compound (1.1 eq) in anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred alcohol solution over 30 minutes.
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Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Analysis of Hydrolysis Side Product by ¹H NMR
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Sample Preparation: Dissolve a small aliquot of the crude reaction mixture in a deuterated solvent (e.g., CDCl₃).
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Acquisition: Acquire a ¹H NMR spectrum.
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Analysis: The presence of 3,5-bis(trifluoromethyl)phenylacetic acid can be identified by a characteristic singlet for the benzylic protons (CH₂) typically shifted slightly downfield from the corresponding protons in the desired ester or amide product, and a broad singlet for the carboxylic acid proton at δ 10-12 ppm.
Visualizing Reaction Pathways and Troubleshooting
Caption: Hydrolysis side reaction pathway.
Caption: Troubleshooting low yields in amine acylation.
References
Technical Support Center: Purification of Products from 3,5-Bis(trifluoromethyl)phenylacetyl Chloride Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of amide and ester products synthesized using 3,5-Bis(trifluoromethyl)phenylacetyl chloride. Find troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges encountered during product isolation and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving this compound?
A1: The most prevalent impurities include:
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3,5-Bis(trifluoromethyl)phenylacetic acid: This hydrolysis product forms when the acyl chloride reacts with trace moisture in the reaction setup.[1]
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Unreacted Starting Materials: Residual amine or alcohol that did not react with the acyl chloride.
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Excess Base: Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) used to scavenge HCl can remain.
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Salts: The hydrochloride salt of the base (e.g., triethylamine hydrochloride) is a common byproduct.
Q2: My crude product is an oil and won't crystallize. What should I do?
A2: "Oiling out" is a common issue when impurities are present that inhibit crystal lattice formation. To address this:
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Attempt further purification: Use column chromatography to remove impurities that may be acting as crystallization inhibitors.
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Solvent Screening: Try a variety of solvents with different polarities for recrystallization. A two-solvent system (one in which the compound is soluble and an "anti-solvent" in which it is poorly soluble) can be effective.
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Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of the pure product.
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Slow Cooling: Ensure the saturated solution cools slowly to room temperature before placing it in an ice bath to encourage the formation of well-defined crystals.
Q3: I am seeing a significant loss of product during column chromatography. How can I minimize this?
A3: Product loss on a silica gel column can occur if the product is highly polar or unstable on silica.
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Optimize Solvent System: Use Thin Layer Chromatography (TLC) to find an eluent system that provides a retention factor (Rf) of approximately 0.2-0.4 for your product. This ensures good separation without excessive retention.
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Deactivate Silica Gel: If your product is base-sensitive, you can pre-treat the silica gel with a solvent mixture containing a small amount of triethylamine (e.g., 1% in the eluent) to neutralize acidic sites.
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Use Flash Chromatography: Running the column faster with positive pressure (flash chromatography) can minimize the time the compound spends in contact with the stationary phase, reducing the chance for degradation or irreversible adsorption.
Q4: How can I effectively remove the 3,5-bis(trifluoromethyl)phenylacetic acid byproduct?
A4: The carboxylic acid byproduct can be easily removed with a mild basic wash during the aqueous workup. After the reaction is complete and the solvent has been removed (if necessary), dissolve the crude mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic solution will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of amide and ester products derived from this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of Purified Product | 1. Incomplete reaction. 2. Product is soluble in the aqueous phase during workup. 3. Product loss during recrystallization. 4. Product degradation on silica gel. | 1. Monitor reaction progress by TLC or HPLC to ensure completion. 2. Back-extract the aqueous layers with the organic solvent to recover any dissolved product. 3. Minimize the amount of hot solvent used for dissolution and wash crystals with a minimal amount of ice-cold solvent.[2] 4. See FAQ Q3 for minimizing loss during chromatography. |
| Product Contaminated with Triethylamine Hydrochloride | The salt is partially soluble in the organic solvent used for extraction. | Wash the organic layer thoroughly with water or brine multiple times to remove the water-soluble salt. |
| Purified Product is a Discolored (Yellow/Brown) Solid | Thermal decomposition or side reactions may have occurred, leading to colored impurities. | 1. Ensure the reaction is not overheated.[1] 2. Consider treating a solution of the product with activated carbon to remove colored impurities, followed by filtration and recrystallization. |
| Difficulty Separating Product from Unreacted Amine/Alcohol via Chromatography | The polarity of the product and the starting material are very similar. | 1. Adjust the polarity of the eluent system. A small change can significantly impact separation. 2. Consider derivatizing the unreacted starting material to alter its polarity before chromatography. |
Experimental Protocols
Protocol 1: General Aqueous Workup for Amide/Ester Synthesis
This protocol describes a standard procedure to remove common impurities after an acylation reaction.
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Quench Reaction: Once the reaction is complete, cool the mixture to room temperature. If the reaction was run in a solvent like dichloromethane (DCM) or ethyl acetate, proceed to the next step. If not, add one of these solvents to dissolve the crude product.
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Acidic Wash: Transfer the solution to a separatory funnel and wash with 1 M HCl (aq) to remove any unreacted amine and the tertiary amine base.
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Basic Wash: Wash the organic layer with saturated NaHCO₃ (aq) to remove the 3,5-bis(trifluoromethyl)phenylacetic acid byproduct.
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Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
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Adsorb Sample: Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent like DCM. Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder.
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Pack Column: Prepare a silica gel column using the chosen eluent system (e.g., a hexane/ethyl acetate mixture).
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Load and Elute: Carefully add the adsorbed sample to the top of the column. Begin eluting with the solvent system, collecting fractions.
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Monitor Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.
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Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 3: Purification by Recrystallization
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Solvent Selection: In a small test tube, test the solubility of your crude product in various solvents to find one in which it is highly soluble when hot but sparingly soluble when cold. Common choices for amides include ethanol, acetonitrile, or ethyl acetate/hexane mixtures.[2]
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Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
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Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
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Induce Crystallization: If crystals do not form, scratch the inner wall of the flask with a glass rod or add a seed crystal.
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Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
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Isolate and Dry: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.
Visualizations
Caption: A general experimental workflow for product purification.
Caption: A decision tree for troubleshooting product impurity issues.
References
3,5-Bis(trifluoromethyl)phenylacetyl chloride stability and storage issues
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 3,5-Bis(trifluoromethyl)phenylacetyl chloride. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability and storage issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and reactivity of this compound, it is crucial to store it under controlled conditions. It is highly sensitive to moisture and should be handled with care.[1][2]
| Parameter | Recommended Condition | Rationale |
| Temperature | Refrigerated (2-8 °C) | Minimizes decomposition over time. |
| Atmosphere | Under an inert gas (e.g., Argon or Nitrogen) | Prevents reaction with atmospheric moisture. |
| Container | Tightly sealed, original container | Protects from moisture and contamination. |
| Handling | In a dry, well-ventilated area or fume hood | Avoids inhalation and exposure to moisture.[1] |
Q2: What is the primary cause of degradation for this compound?
A2: The primary degradation pathway for this compound is hydrolysis.[2][3] As an acyl chloride, it readily reacts with water, including atmospheric moisture, to form the corresponding carboxylic acid, 3,5-bis(trifluoromethyl)phenylacetic acid, and hydrochloric acid (HCl).[2] This reaction is often vigorous.[2]
Q3: How can I visually assess the quality of my this compound?
A3: While a visual inspection is not a definitive measure of purity, it can indicate potential degradation. Fresh, high-purity this compound is typically a colorless to pale yellow liquid or solid. Discoloration (e.g., darkening) or the presence of solid precipitates (the corresponding carboxylic acid is a solid) may suggest decomposition. However, analytical testing is necessary for a conclusive purity assessment.
Q4: What are the main impurities to expect in a degraded sample of this compound?
A4: The most common impurity is 3,5-bis(trifluoromethyl)phenylacetic acid, the product of hydrolysis. Depending on the synthetic route and storage history, other potential impurities could include residual starting materials or by-products from its synthesis.
Troubleshooting Guides
Issue 1: Low or No Yield in Acylation Reactions
Problem: My acylation reaction using this compound is giving a low or no yield of the desired product.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Degraded Acyl Chloride | The acyl chloride may have hydrolyzed due to improper storage or handling. Use a fresh bottle or a recently opened bottle that has been properly stored. If possible, test the purity of the acyl chloride before use (see Experimental Protocols). |
| Presence of Moisture | Acylation reactions are highly sensitive to moisture. Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (nitrogen or argon). |
| Inadequate Base | In reactions where a base is used to scavenge the HCl byproduct, ensure the base is suitable, pure, and added in the correct stoichiometric amount. The base should be non-nucleophilic if the desired reaction is with another nucleophile. |
| Steric Hindrance | The bulky trifluoromethyl groups can create steric hindrance, potentially slowing down the reaction. Consider increasing the reaction temperature or using a more potent catalyst if applicable. |
| Low Reactivity of the Nucleophile | The nucleophile may not be sufficiently reactive. Consider using a stronger nucleophile or activating the existing one (e.g., by deprotonation with a strong, non-nucleophilic base). |
Issue 2: Inconsistent Reaction Results
Problem: I am getting inconsistent results (e.g., varying yields, different side products) when using the same batch of this compound.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Incremental Degradation | Each time the container is opened, the acyl chloride is exposed to atmospheric moisture, leading to gradual degradation. Aliquot the reagent into smaller, single-use vials under an inert atmosphere to minimize repeated exposure of the bulk material. |
| Contamination | The reagent may have been contaminated during previous uses. Use clean, dry needles and syringes when transferring the reagent. |
| Inconsistent Reaction Setup | Minor variations in reaction setup (e.g., solvent dryness, temperature control, inert atmosphere quality) can lead to significant differences in outcomes. Standardize your experimental procedure meticulously. |
Experimental Protocols
Protocol 1: Purity Assessment by ¹H NMR Spectroscopy
Objective: To determine the purity of this compound and identify the presence of the corresponding carboxylic acid impurity.
Methodology:
-
Sample Preparation: In a dry NMR tube, dissolve a small, accurately weighed amount of this compound in an anhydrous deuterated solvent (e.g., CDCl₃). It is critical to use a dry solvent and prepare the sample quickly to minimize hydrolysis.
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Data Analysis:
-
This compound: Look for the characteristic singlet of the methylene protons (CH₂) adjacent to the carbonyl group.
-
3,5-Bis(trifluoromethyl)phenylacetic acid: The methylene protons of the carboxylic acid will appear at a slightly different chemical shift.
-
By integrating the peaks corresponding to the acyl chloride and the carboxylic acid, the relative molar ratio and thus the purity can be estimated.
-
Visualizations
References
Technical Support Center: Overcoming Poor Reactivity of 3,5-Bis(trifluoromethyl)phenylacetyl Chloride
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing 3,5-Bis(trifluoromethyl)phenylacetyl chloride and encountering challenges related to its inherent low reactivity. The strong electron-withdrawing nature and steric bulk of the two trifluoromethyl groups significantly deactivate the acyl chloride, making standard acylation reactions inefficient. This guide provides detailed troubleshooting strategies, answers to frequently asked questions, and optimized experimental protocols to help you achieve successful outcomes in your synthesis projects.
Troubleshooting Guide: Common Reactivity Issues
This section addresses specific problems encountered during acylation reactions in a direct question-and-answer format.
Question 1: My N-acylation (amide synthesis) with a weakly nucleophilic or sterically hindered amine is failing or giving very low yields. What can I do?
Answer: This is a common issue due to the reduced electrophilicity of the acyl chloride. The lone pair of the amine is not nucleophilic enough to attack the deactivated carbonyl carbon efficiently.
Recommended Solutions:
-
Use a Catalyst: Add a catalytic amount (0.1-0.2 eq) of 4-Dimethylaminopyridine (DMAP). DMAP acts as a nucleophilic catalyst, reacting with the acyl chloride to form a highly reactive N-acylpyridinium salt intermediate, which is then readily attacked by the amine.[1]
-
Employ a Stronger Base: For weakly nucleophilic amines, a standard base like triethylamine (TEA) may not be sufficient to facilitate the reaction. Instead, pre-treating the amine with a strong, non-nucleophilic base like sodium hydride (NaH) or n-butyllithium (nBuLi) in an anhydrous aprotic solvent (e.g., THF, DMF) will deprotonate the amine, generating a much more reactive amide anion.[2] This anion can then readily react with the acyl chloride.
-
Increase Reaction Temperature: Heating the reaction mixture, for example in a solvent like toluene or DMF at temperatures between 60-90 °C, can provide the necessary activation energy to overcome the reactivity barrier.[2]
-
In Situ Halide Exchange: Convert the acyl chloride to a more reactive acyl iodide intermediate in situ. Adding a source of iodide, such as sodium iodide (NaI) or potassium iodide (KI), can facilitate this exchange. Acyl iodides are significantly more electrophilic and reactive than their chloride counterparts.[3]
Question 2: I am attempting an O-acylation (ester synthesis) on a secondary or tertiary alcohol, but the reaction is extremely slow and incomplete. How can I drive it to completion?
Answer: The low reactivity of this compound is particularly problematic with sterically hindered alcohols, which are poor nucleophiles.
Recommended Solutions:
-
Catalyze with DMAP: As with amide synthesis, DMAP is a highly effective catalyst for esterifying hindered alcohols.[1] Use it in combination with a stoichiometric amount of a non-nucleophilic base like triethylamine or DIPEA to scavenge the HCl byproduct.
-
Utilize the Acyl Iodide Strategy: The in situ formation of the more reactive acyl iodide by adding NaI or KI in a solvent like anhydrous acetonitrile is an excellent strategy for acylating hindered phenols and other challenging alcohols.[3]
-
Alternative Activation with Triphenylphosphine Oxide/Oxalyl Chloride: A powerful activating system involves using triphenylphosphine oxide (TPPO) and oxalyl chloride.[4] This combination forms a highly reactive intermediate that can acylate even hindered alcohols under mild, neutral conditions.
Question 3: My Friedel-Crafts acylation of an aromatic substrate is not working. I see only starting material. What is the likely cause?
Answer: Friedel-Crafts reactions are highly sensitive to the electronic nature of both the acylating agent and the aromatic substrate. The deactivating -CF₃ groups on the acyl chloride make the generation of the required acylium ion difficult.
Recommended Solutions:
-
Use a Stoichiometric Amount of a Strong Lewis Acid: Unlike many other electrophilic aromatic substitutions, Friedel-Crafts acylations require at least a stoichiometric amount of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).[5][6][7] This is because the ketone product is a Lewis base and forms a stable complex with the catalyst, effectively sequestering it.[8] For a deactivated acyl chloride like this one, using an excess (e.g., 1.2-1.5 equivalents) of AlCl₃ may be necessary.
-
Employ a Brønsted Superacid: Trifluoromethanesulfonic acid (TfOH) is a superacid that can be a highly effective catalyst for Friedel-Crafts acylations, sometimes outperforming traditional Lewis acids.[9][10] It can be used in catalytic or stoichiometric amounts depending on the substrate.
-
Ensure Strictly Anhydrous Conditions: Friedel-Crafts reactions are extremely sensitive to moisture. Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon). Any moisture will quench the Lewis acid catalyst.[11]
Frequently Asked Questions (FAQs)
-
Q: Why exactly is this compound so unreactive?
-
A: The poor reactivity stems from two primary factors. First, the two trifluoromethyl (-CF₃) groups are extremely powerful electron-withdrawing groups. They pull electron density away from the aromatic ring and, through induction, from the carbonyl group. This destabilizes the partial positive charge that develops on the carbonyl carbon during the transition state of a nucleophilic attack, thus increasing the activation energy of the reaction. Second, the bulky -CF₃ groups may cause some steric hindrance, impeding the approach of nucleophiles.
-
-
Q: What alternative reagents can I use to introduce the 3,5-bis(trifluoromethyl)phenylacetyl moiety if the acyl chloride fails?
-
A: A highly effective strategy is to start with the corresponding carboxylic acid, 3,5-bis(trifluoromethyl)phenylacetic acid, and use modern peptide coupling reagents. Reagents such as HBTU, HATU, PyBOP, or EDC in combination with an additive like HOBt or Oxyma Pure can efficiently form amide or ester bonds under mild conditions, often succeeding where the acyl chloride fails.[12][13]
-
-
Q: What are the primary safety precautions for handling this reagent?
-
A: this compound is a corrosive acyl chloride. It is moisture-sensitive and will react with water (including humidity in the air) to release corrosive hydrogen chloride (HCl) gas. Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Store it in a tightly sealed container under an inert atmosphere in a cool, dry place.
-
Data Presentation: Summary of Activation Strategies
The following table summarizes the key strategies to enhance the reactivity of this compound.
| Strategy | Activating Agent / Catalyst | Typical Nucleophile | Key Conditions | Expected Outcome |
| Nucleophilic Catalysis | 4-Dimethylaminopyridine (DMAP) | Alcohols, Amines | 0.1-0.2 eq DMAP, Stoichiometric base (e.g., TEA), Anhydrous aprotic solvent (DCM, THF) | Forms highly reactive N-acylpyridinium intermediate, accelerating acylation of hindered nucleophiles.[1] |
| Strong Base Deprotonation | Sodium Hydride (NaH), n-Butyllithium (nBuLi) | Weakly nucleophilic amines, Amides | Pre-deprotonation of nucleophile at 0 °C to RT in anhydrous THF or DMF | Generates a highly nucleophilic anion, which reacts rapidly with the acyl chloride.[2] |
| In Situ Halide Exchange | Sodium Iodide (NaI), Potassium Iodide (KI) | Alcohols (especially hindered), Sulfonamides | 0.6-1.2 eq Iodide Salt, Anhydrous Acetonitrile, RT to 60 °C | Converts acyl chloride to the more reactive acyl iodide, enabling reactions with weak nucleophiles.[3] |
| Lewis Acid Catalysis | Aluminum Chloride (AlCl₃), Iron(III) Chloride (FeCl₃) | Aromatic compounds (arenes, heterocycles) | >1.0 eq Lewis Acid, Anhydrous chlorinated solvent (DCM, DCE), 0 °C to RT | Required for Friedel-Crafts acylation to generate the acylium ion electrophile.[5][7] |
| Brønsted Superacid Catalysis | Trifluoromethanesulfonic Acid (TfOH) | Aromatic compounds | Catalytic (for activated arenes) or Stoichiometric amount, Neat or in a non-coordinating solvent | A powerful alternative to Lewis acids for promoting difficult Friedel-Crafts reactions.[9][10] |
Experimental Protocols
Protocol 1: DMAP-Catalyzed Esterification of a Hindered Alcohol
This protocol describes a general procedure for the O-acylation of a sterically hindered secondary alcohol.
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve the hindered alcohol (1.0 eq) and 4-Dimethylaminopyridine (DMAP, 0.15 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (TEA, 1.5 eq) to the cooled solution.
-
Acyl Chloride Addition: Dissolve this compound (1.2 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirring reaction mixture over 15-20 minutes via a syringe.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Stir for 12-24 hours or until the starting alcohol is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude ester by flash column chromatography on silica gel.
Protocol 2: Acylation of a Weak Nucleophile via In Situ Acyl Iodide Formation
This protocol is adapted from the method described by Wakeham et al. for the acylation of weak nucleophiles.[3]
-
Preparation: To an oven-dried flask under a nitrogen atmosphere, add the nucleophile (e.g., a sulfonamide or hindered phenol, 1.0 eq) and potassium iodide (KI, 0.6 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask (approx. 0.3 M).
-
Acyl Chloride Addition: Add this compound (1.2 eq) to the suspension.
-
Reaction: Heat the reaction mixture to 60 °C and stir vigorously. Monitor the reaction by TLC or LC-MS. The reaction may take several hours for complete conversion.
-
Workup: After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any remaining iodine. Dilute with ethyl acetate and water.
-
Extraction and Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the product by flash chromatography.
Mandatory Visualizations
Caption: Troubleshooting workflow for low reactivity.
Caption: In situ activation to a more reactive acyl iodide.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Iodide as an Activating Agent for Acid Chlorides in Acylation Reactions [organic-chemistry.org]
- 4. A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. websites.umich.edu [websites.umich.edu]
- 12. peptide.com [peptide.com]
- 13. bachem.com [bachem.com]
Technical Support Center: Optimizing Reactions with 3,5-Bis(trifluoromethyl)phenylacetyl Chloride
Welcome to the technical support center for optimizing reactions involving 3,5-Bis(trifluoromethyl)phenylacetyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on reaction conditions, troubleshoot common issues, and answer frequently asked questions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may be encountered during experiments with this compound.
Q1: My acylation reaction is sluggish or not proceeding to completion. What are the likely causes and how can I improve the conversion rate?
A1: Low reactivity in acylation reactions with this compound can be due to several factors:
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Insufficiently activated substrate: The electron-withdrawing nature of the two trifluoromethyl groups on the phenyl ring can decrease the reactivity of the acyl chloride. For the reaction to proceed efficiently, the nucleophile (amine, alcohol, or aromatic ring) needs to be sufficiently reactive.
-
Steric hindrance: The bulky 3,5-bis(trifluoromethyl)phenyl group can sterically hinder the approach of the nucleophile to the carbonyl carbon.
-
Suboptimal reaction temperature: While low temperatures are generally recommended to control the initial exothermic reaction, the overall reaction may require warming to proceed to completion.
Troubleshooting Steps:
-
Increase the reaction temperature: After the initial addition of the acyl chloride at a low temperature (e.g., 0°C), gradually warm the reaction mixture to room temperature or even gently heat it (e.g., 40-50°C) while monitoring the progress by TLC or LC-MS.
-
Use a catalyst: For amide and ester synthesis, a catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction. For Friedel-Crafts reactions, ensure the Lewis acid catalyst (e.g., AlCl₃) is fresh and used in stoichiometric amounts.
-
Increase reaction time: Some reactions may require longer stirring times to reach completion.
Q2: I am observing the formation of multiple byproducts in my reaction. What are the common side reactions and how can I minimize them?
A2: The high reactivity of this compound can lead to the formation of several byproducts:
-
Hydrolysis: The acyl chloride is highly sensitive to moisture and can hydrolyze to the corresponding carboxylic acid (3,5-bis(trifluoromethyl)phenylacetic acid).
-
Side reactions with the solvent: Reactive solvents can compete with the intended nucleophile.
-
For Friedel-Crafts acylation: Polyacylation can occur if the aromatic substrate is highly activated.
Troubleshooting Steps:
-
Ensure anhydrous conditions: Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Control the reaction temperature: Adding the acyl chloride at a low temperature (0°C or below) helps to control the initial exothermic reaction and minimize side reactions.
-
Slow addition: Add the this compound dropwise to the reaction mixture to maintain a low concentration and minimize side reactions.
-
Choose an appropriate solvent: Use inert, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether.
Q3: How does temperature affect the outcome of my reaction with this compound?
A3: Temperature is a critical parameter in controlling both the rate and selectivity of reactions involving this acyl chloride.
-
Low temperatures (0°C or below): Are crucial during the addition of the acyl chloride to control the exothermic nature of the reaction, preventing degradation of starting materials and products, and minimizing the formation of byproducts.
-
Room temperature: Often sufficient for the reaction to proceed to completion after the initial low-temperature addition, especially for reactive nucleophiles.
-
Elevated temperatures (above room temperature): May be necessary for less reactive nucleophiles or sterically hindered substrates, but can also increase the rate of side reactions.
Data Presentation: Temperature Optimization
The optimal temperature for reactions with this compound is highly dependent on the specific reaction type and the reactivity of the substrate. The following tables provide a general guide to temperature optimization for common reactions.
Table 1: General Temperature Guidelines for Amide and Ester Synthesis
| Nucleophile Reactivity | Initial Addition Temperature | Reaction Temperature | Typical Reaction Time |
| High (e.g., primary amines, unhindered alcohols) | 0 °C | 0 °C to Room Temperature | 1 - 4 hours |
| Moderate (e.g., secondary amines, hindered alcohols) | 0 °C | Room Temperature | 4 - 12 hours |
| Low (e.g., anilines, phenols) | 0 °C | Room Temperature to 50 °C | 12 - 24 hours |
Table 2: General Temperature Guidelines for Friedel-Crafts Acylation
| Aromatic Substrate Reactivity | Initial Addition Temperature | Reaction Temperature | Typical Reaction Time |
| Activated (e.g., anisole, toluene) | -10 °C to 0 °C | 0 °C to Room Temperature | 2 - 6 hours |
| Moderately Activated (e.g., benzene) | 0 °C | Room Temperature | 6 - 18 hours |
| Deactivated | Not recommended | - | - |
Experimental Protocols
Below are detailed experimental protocols for key reactions involving this compound.
Protocol 1: Synthesis of N-Aryl-2-(3,5-bis(trifluoromethyl)phenyl)acetamide
Materials:
-
This compound
-
Substituted aniline
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM)
-
Magnetic stirrer and inert atmosphere setup
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the substituted aniline (1.0 eq.) and the base (1.2 eq.) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM to the stirred amine solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel, extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Synthesis of Alkyl 2-(3,5-bis(trifluoromethyl)phenyl)acetate
Materials:
-
This compound
-
Alcohol
-
Pyridine or Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Magnetic stirrer and inert atmosphere setup
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq.) and the base (1.2 eq.) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM to the stirred alcohol solution.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or GC-MS.
-
Once the reaction is complete, dilute the mixture with DCM and wash sequentially with water, 1 M HCl (to remove the base), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography or distillation.
Mandatory Visualization
The following diagrams illustrate key workflows and logical relationships for troubleshooting reactions with this compound.
Caption: Troubleshooting workflow for acylation reactions.
Caption: Workflow for amide synthesis.
Technical Support Center: 3,5-Bis(trifluoromethyl)phenylacetyl Chloride
Welcome to the technical support center for 3,5-Bis(trifluoromethyl)phenylacetyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this reactive acylating agent.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a strong acylating agent commonly used in organic synthesis.[1] Its primary role is to introduce the 3,5-bis(trifluoromethyl)phenylacetyl group to nucleophiles such as alcohols and amines, forming the corresponding esters and amides. This moiety is often incorporated into molecules in pharmaceutical and agrochemical research to enhance properties like lipophilicity and metabolic stability.
Q2: What are the main safety hazards associated with this compound?
A2: This reagent is corrosive and causes severe skin burns and eye damage. It is also sensitive to moisture and will react with water to produce hydrochloric acid (HCl) gas. Therefore, it must be handled in a well-ventilated area, preferably a fume hood, using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Q3: How should I properly store this compound?
A3: It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. This is crucial to prevent hydrolysis from atmospheric moisture, which would degrade the reagent to the corresponding carboxylic acid and generate corrosive HCl gas.
Q4: What are some common solvents for reactions involving this acyl chloride?
A4: Anhydrous (dry) aprotic solvents are essential to prevent hydrolysis of the acyl chloride. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), and diethyl ether. It is soluble in organic solvents like ether, dimethylformamide (DMF), and chlorinated hydrocarbons.[1]
Section 2: Troubleshooting Guide
This guide addresses common issues that may be encountered during acylation reactions with this compound.
Issue 1: Low or No Product Yield
Possible Causes & Troubleshooting Steps:
-
Reagent Degradation: The most common cause of low yield is the hydrolysis of the acyl chloride due to improper storage or handling.
-
Solution: Use a fresh bottle of the reagent or ensure it has been stored under strictly anhydrous conditions. Consider running a small-scale test reaction with a reliable nucleophile to check the activity of the acyl chloride.
-
-
Presence of Moisture: Trace amounts of water in the reaction solvent or on the glassware can consume the acyl chloride.
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, and conduct the reaction under an inert atmosphere (nitrogen or argon).
-
-
Steric Hindrance: The bulky 3,5-bis(trifluoromethyl)phenyl group can present steric challenges, especially with hindered nucleophiles (e.g., secondary or tertiary alcohols, bulky amines).
-
Solution: Increase the reaction temperature, extend the reaction time, or use a more potent acylation catalyst like 4-dimethylaminopyridine (DMAP) in catalytic amounts along with a stoichiometric base like triethylamine or pyridine.
-
-
Insufficiently Nucleophilic Substrate: The alcohol or amine may not be reactive enough under the chosen conditions.
-
Solution: For alcohols, consider converting them to the more nucleophilic alkoxide using a non-nucleophilic base like sodium hydride (NaH) before adding the acyl chloride. For weakly nucleophilic amines, a stronger, non-nucleophilic base can also enhance reactivity.
-
-
Inadequate Base: The base used to scavenge the HCl byproduct may be too weak or sterically hindered.
-
Solution: Ensure at least one equivalent of a suitable base (e.g., triethylamine, pyridine, or diisopropylethylamine) is used. For sluggish reactions, a stronger, non-nucleophilic base might be necessary.
-
Issue 2: Formation of Side Products
Possible Causes & Troubleshooting Steps:
-
Hydrolysis Product: The most common byproduct is 3,5-bis(trifluoromethyl)phenylacetic acid, formed from the reaction of the acyl chloride with water.
-
Solution: Follow the rigorous anhydrous techniques described in "Issue 1". The acidic byproduct can often be removed during aqueous workup by washing the organic layer with a mild base like saturated sodium bicarbonate solution.
-
-
Double Acylation: In cases where the nucleophile has more than one reactive site (e.g., diols, diamines), multiple acylations can occur.
-
Solution: Use a controlled stoichiometry of the acyl chloride (e.g., 1.0-1.1 equivalents). Add the acyl chloride slowly to a solution of the nucleophile at a low temperature (e.g., 0 °C) to improve selectivity.
-
Issue 3: Difficult Product Purification
Possible Causes & Troubleshooting Steps:
-
Co-elution with Starting Material or Byproducts: The desired product may have a similar polarity to the unreacted nucleophile or byproducts, making separation by column chromatography challenging.
-
Solution:
-
Workup: A thorough aqueous workup is critical. Washing with dilute acid can remove basic impurities (like excess amine), and washing with a dilute base can remove acidic impurities (like the hydrolyzed acyl chloride).
-
Chromatography: If column chromatography is necessary, careful selection of the eluent system is key. Using a gradient elution can often improve separation. For some derivatives, purification by recrystallization may be a viable alternative. Published procedures for similar compounds often utilize flash chromatography on silica gel.[2][3]
-
-
-
Product Instability: The newly formed ester or amide might be sensitive to the purification conditions (e.g., hydrolysis on silica gel).
-
Solution: If product instability on silica gel is suspected, consider alternative purification methods like preparative thin-layer chromatography (prep-TLC) or recrystallization. Neutralizing the silica gel with a small amount of triethylamine in the eluent can sometimes mitigate degradation of sensitive compounds.
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Section 3: Data & Protocols
Physical & Chemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₅ClF₆O[4] |
| Molecular Weight | 290.59 g/mol [4] |
| Appearance | Colorless to pale yellow liquid or solid[1] |
| Solubility | Insoluble in water; soluble in ether, DMF, chlorinated hydrocarbons[1] |
General Experimental Protocol for N-Acylation
This protocol describes a general procedure for the synthesis of an N-aryl-2-(3,5-bis(trifluoromethyl)phenyl)acetamide.
Materials:
-
This compound
-
Substituted aniline (1.0 eq)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.05 eq) in anhydrous DCM to the cooled solution of the amine.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Section 4: Visual Guides
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
General Acylation Reaction Pathway
Caption: Generalized pathway for acylation reactions.
References
Technical Support Center: Handling the Hydrolysis of 3,5-Bis(trifluoromethyl)phenylacetyl Chloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on handling the hydrolysis of 3,5-Bis(trifluoromethyl)phenylacetyl chloride. This highly reactive acyl chloride requires careful handling to prevent unwanted hydrolysis, which can impact reaction yields and purity. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so reactive?
This compound is an acyl chloride derivative of phenylacetic acid. Its high reactivity is due to the presence of the acyl chloride functional group, which has a highly electrophilic carbonyl carbon. The two strongly electron-withdrawing trifluoromethyl (-CF₃) groups on the phenyl ring further increase this electrophilicity, making it extremely susceptible to nucleophilic attack by water.
Q2: What is the product of hydrolysis?
The hydrolysis of this compound yields 3,5-Bis(trifluoromethyl)phenylacetic acid and hydrochloric acid (HCl).[1][2] This reaction is typically rapid and exothermic.
Q3: How can I detect hydrolysis in my sample of this compound?
Hydrolysis can be detected by several methods:
-
Visual Observation: The presence of fuming upon exposure to air is a strong indicator of reaction with atmospheric moisture, producing HCl gas.
-
Spectroscopic Methods:
-
Infrared (IR) Spectroscopy: The appearance of a broad O-H stretch (around 2500-3300 cm⁻¹) and a shift in the carbonyl (C=O) stretch are indicative of the carboxylic acid product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of a carboxylic acid proton signal in ¹H NMR and changes in the chemical shifts of the aromatic and methylene protons can confirm hydrolysis.
-
-
Chromatographic Methods: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to separate the acyl chloride from the resulting carboxylic acid.
Q4: How should I store this compound to prevent hydrolysis?
To minimize hydrolysis, this compound should be stored under a dry, inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. It is advisable to store it in a desiccator to protect it from atmospheric moisture.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound that may be related to its hydrolysis.
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no yield of the desired acylated product. | Hydrolysis of the starting material. | - Ensure all glassware is oven-dried and cooled under an inert atmosphere. - Use anhydrous solvents. - Handle the acyl chloride under an inert atmosphere (glovebox or Schlenk line). |
| Formation of an insoluble white solid in the reaction mixture. | Precipitation of 3,5-Bis(trifluoromethyl)phenylacetic acid. | - This indicates significant hydrolysis has occurred. - Improve anhydrous techniques for future reactions. - The solid can be removed by filtration, but the reaction yield will be compromised. |
| Inconsistent reaction outcomes. | Variable amounts of hydrolysis in the starting material. | - Use a fresh bottle of the acyl chloride or purify the existing stock if contamination is suspected. - Re-evaluate and standardize handling and storage procedures to ensure consistency. |
| Exothermic reaction upon addition of the acyl chloride. | Reaction with residual moisture in the solvent or on the glassware. | - Ensure all components of the reaction are scrupulously dried. - Consider adding the acyl chloride solution dropwise at a lower temperature to control the exotherm. |
Experimental Protocols
Protocol 1: General Procedure for Handling and Use of this compound in an Acylation Reaction
This protocol provides a general method for using this compound while minimizing hydrolysis.
Materials:
-
This compound
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Substrate for acylation (e.g., an anhydrous alcohol or amine)
-
Anhydrous non-nucleophilic base (e.g., triethylamine, pyridine)
-
Oven-dried glassware
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Assemble the reaction apparatus (e.g., a round-bottom flask with a magnetic stirrer, addition funnel, and condenser) and dry it in an oven at 120 °C for at least 4 hours.
-
Cool the glassware to room temperature under a stream of dry nitrogen or argon.
-
In the reaction flask, dissolve the substrate and the base in the anhydrous solvent under an inert atmosphere.
-
In a separate, dry flask, prepare a solution of this compound in the anhydrous solvent.
-
Slowly add the acyl chloride solution to the stirred solution of the substrate and base at a controlled temperature (e.g., 0 °C to room temperature).
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Upon completion, proceed with the appropriate workup and purification steps.
Protocol 2: Controlled Hydrolysis for the Synthesis of 3,5-Bis(trifluoromethyl)phenylacetic Acid
This protocol describes a method for the intentional and controlled hydrolysis of this compound.
Materials:
-
This compound
-
A mixture of an organic solvent and water (e.g., acetone/water or THF/water)
-
Stirring apparatus
Procedure:
-
Dissolve a known amount of this compound in an organic solvent (e.g., acetone or THF) in a flask equipped with a magnetic stirrer.
-
Slowly add water to the solution while stirring. The reaction is exothermic, so the addition rate should be controlled to maintain a safe temperature.
-
Continue stirring until the reaction is complete. The progress can be monitored by the disappearance of the acyl chloride using TLC or IR spectroscopy.
-
Once the reaction is complete, the organic solvent can be removed under reduced pressure.
-
The resulting 3,5-Bis(trifluoromethyl)phenylacetic acid can be extracted with a suitable organic solvent and purified by recrystallization or column chromatography.
Quantitative Data
Due to the high reactivity of acyl chlorides, their hydrolysis rates are often rapid. The rate of hydrolysis is influenced by the substituents on the aromatic ring. Electron-withdrawing groups, such as the trifluoromethyl groups in this compound, are expected to increase the rate of hydrolysis compared to unsubstituted benzoyl chloride.
| Substituent on Benzoyl Chloride | Relative Hydrolysis Rate Constant (k_rel) |
| 4-Methoxy | 0.1 |
| 4-Methyl | 0.4 |
| Hydrogen (Benzoyl Chloride) | 1.0 |
| 4-Chloro | 3.5 |
| 4-Nitro | 25 |
| 3,5-Bis(trifluoromethyl) (Estimated) | > 25 |
Data is illustrative and compiled from general principles of physical organic chemistry. The rate of hydrolysis for this compound is expected to be significantly faster than that of 4-nitrobenzoyl chloride due to the strong electron-withdrawing nature of the two -CF₃ groups.
Visualizations
Caption: A general experimental workflow for handling this compound.
Caption: A decision tree for troubleshooting issues related to the hydrolysis of this compound.
References
Technical Support Center: 3,5-Bis(trifluoromethyl)phenylacetyl Chloride Derivatization
Welcome to the technical support center for derivatization reactions using 3,5-Bis(trifluoromethyl)phenylacetyl chloride. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of derivatizing analytes with this compound?
A1: this compound is a derivatizing agent primarily used to enhance the detectability of analytes in chromatographic methods such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). It is particularly useful for compounds containing primary and secondary amines, alcohols, and phenols. The derivatization process introduces a bulky, fluorinated tag to the analyte, which can improve its volatility, thermal stability, and chromatographic separation, as well as increase its sensitivity for certain detectors, like electron capture detectors (ECD).
Q2: What functional groups does this compound react with?
A2: This reagent readily reacts with nucleophilic functional groups that have an active hydrogen, including:
-
Primary and secondary amines to form amides.
-
Alcohols to form esters.
-
Phenols to form phenyl esters.
-
Thiols to form thioesters.
Q3: What are the main advantages of using a fluorinated derivatizing agent like this one?
A3: The two trifluoromethyl (-CF3) groups on the phenyl ring offer several advantages:
-
Increased Sensitivity: The high degree of fluorination makes the derivatives highly responsive to electron capture detectors (ECD), allowing for trace-level analysis.
-
Improved Volatility: The bulky, non-polar nature of the derivatizing group can increase the volatility of polar analytes, making them more amenable to GC analysis.
-
Enhanced Chromatographic Properties: The derivatives often exhibit better peak shapes and improved separation from matrix components in complex samples.
-
Unique Mass Spectra: The presence of fluorine atoms can lead to characteristic fragmentation patterns in mass spectrometry (MS), aiding in structural confirmation.
Q4: Are there any common side reactions to be aware of?
A4: Yes, the primary side reaction is the hydrolysis of the this compound by any moisture present in the reaction mixture. This hydrolysis produces the corresponding carboxylic acid, 3,5-bis(trifluoromethyl)phenylacetic acid, which will not derivatize the target analyte and can potentially interfere with the analysis. Additionally, if the analyte contains multiple reactive functional groups, over-derivatization can occur.
Troubleshooting Guide
This section addresses common issues encountered during the derivatization procedure.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Derivatization Yield | 1. Presence of moisture: The acyl chloride has been hydrolyzed by water in the solvent, reagents, or on the glassware. | 1a. Use anhydrous solvents and reagents. 1b. Thoroughly dry all glassware in an oven before use. 1c. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| 2. Inactive Reagent: The this compound has degraded due to improper storage. | 2a. Store the reagent in a desiccator, protected from light and moisture. 2b. Consider purchasing fresh reagent if degradation is suspected. | |
| 3. Insufficient Base: The reaction generates HCl as a byproduct, which can protonate the amine or alcohol, rendering it non-nucleophilic. An inadequate amount of base will not neutralize the acid effectively. | 3a. Ensure at least a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, pyridine, or N,N-diisopropylethylamine) is used. An excess of the base is often recommended. | |
| 4. Low Reaction Temperature or Insufficient Reaction Time: The reaction may be too slow under the current conditions. | 4a. Gently heat the reaction mixture (e.g., to 50-60 °C) to increase the reaction rate. 4b. Extend the reaction time and monitor the progress by a suitable technique like TLC or GC. | |
| Multiple Peaks in Chromatogram | 1. Incomplete Reaction: Both the derivatized and underivatized analyte are present. | 1a. See solutions for "Low or No Derivatization Yield". 1b. Increase the molar excess of the derivatizing agent. |
| 2. Side Products: The derivatizing agent has reacted with other components in the sample matrix or has undergone side reactions. | 2a. Purify the sample before derivatization to remove interfering substances. 2b. Optimize reaction conditions (temperature, time) to minimize side product formation. | |
| 3. Degradation of Derivative: The derivatized analyte may be unstable under the analytical conditions. | 3a. Analyze the sample as soon as possible after derivatization. 3b. Check the stability of the derivative at different temperatures (e.g., injector port temperature in GC). | |
| Poor Peak Shape (Tailing) | 1. Active Sites in the GC System: The derivatized analyte may be interacting with active sites in the GC inlet liner or column. | 1a. Use a deactivated inlet liner. 1b. Condition the GC column according to the manufacturer's instructions. |
| 2. Presence of Unreacted Reagent or Byproducts: Excess derivatizing agent or its hydrolysis product can interfere with the chromatography. | 2a. Perform a work-up step after the reaction to remove excess reagent and byproducts. This can involve washing with a dilute aqueous acid and/or base, followed by drying of the organic layer. |
Experimental Protocols
Below is a general protocol for the derivatization of a primary or secondary amine with this compound for GC-MS analysis. This protocol should be optimized for each specific analyte.
Materials:
-
Analyte containing a primary or secondary amine functional group
-
This compound
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile, or toluene)
-
Anhydrous non-nucleophilic base (e.g., triethylamine or pyridine)
-
Reaction vial with a screw cap and septum
-
Heating block or water bath
-
Standard laboratory glassware (dried)
-
Nitrogen or argon gas supply (optional but recommended)
Procedure:
-
Sample Preparation: Dissolve a known amount of the analyte (e.g., 1 mg) in an anhydrous solvent (e.g., 1 mL of dichloromethane) in a clean, dry reaction vial.
-
Addition of Base: Add an excess of an anhydrous non-nucleophilic base (e.g., 1.5 to 2 equivalents of triethylamine) to the analyte solution.
-
Addition of Derivatizing Agent: In a separate vial, prepare a solution of this compound (e.g., 1.2 to 1.5 equivalents) in the same anhydrous solvent. Add the derivatizing agent solution dropwise to the analyte solution while vortexing.
-
Reaction: Tightly cap the reaction vial and heat the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 1 hour). The optimal temperature and time will depend on the reactivity of the analyte.
-
Reaction Quenching and Work-up (Optional but Recommended):
-
Cool the reaction mixture to room temperature.
-
Add a small amount of deionized water to quench any unreacted acyl chloride.
-
To remove the salt byproduct (e.g., triethylammonium chloride) and excess base, wash the organic layer with a dilute aqueous acid (e.g., 1 M HCl), followed by a saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Sample Analysis: Transfer the dried organic solution to an autosampler vial for GC-MS analysis.
Visualizations
Experimental Workflow for Derivatization
Technical Support Center: Scaling Up Reactions with 3,5-Bis(trifluoromethyl)phenylacetyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Bis(trifluoromethyl)phenylacetyl chloride. The information is designed to address specific issues that may be encountered during the synthesis and scale-up of reactions involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling this compound?
A1: this compound is a corrosive substance that reacts with moisture. Key safety precautions include:
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Moisture Sensitivity: It reacts with water, including moisture in the air, to produce hydrochloric acid (HCl) gas. This can cause corrosion and is a respiratory irritant. All reactions should be conducted under anhydrous conditions using dry glassware and solvents. An inert atmosphere (e.g., nitrogen or argon) is recommended.
-
Reactivity: As a strong acylating agent, it reacts exothermically with nucleophiles such as amines, alcohols, and water.
Q2: What are the typical applications of this compound in drug development?
A2: This reagent is primarily used to introduce the 3,5-bis(trifluoromethyl)phenylacetyl moiety into molecules. The two trifluoromethyl (CF₃) groups are highly lipophilic and electron-withdrawing, which can significantly alter the pharmacokinetic and pharmacodynamic properties of a compound.[1] Incorporating this group can lead to:
-
Increased metabolic stability.[1]
-
Enhanced binding affinity to biological targets.
-
Improved membrane permeability.
Q3: What are the common side reactions when using this compound to synthesize amides?
A3: Common side reactions in the acylation of amines include:
-
Diacylation: If the amine has more than one reactive N-H bond, or if a primary amine is used in the presence of excess acyl chloride, diacylation can occur.
-
O-acylation: In substrates containing hydroxyl groups, acylation of the oxygen can compete with N-acylation.
-
Hydrolysis: The acyl chloride can react with any trace moisture in the reaction mixture to form the corresponding carboxylic acid, 3,5-bis(trifluoromethyl)phenylacetic acid. This reduces the yield of the desired amide.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Amide Product
| Potential Cause | Troubleshooting Steps |
| Moisture Contamination | Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Conduct the reaction under an inert atmosphere (nitrogen or argon). |
| Inactive Amine | Check the purity and stability of the amine. If it is a salt, ensure it has been neutralized to the free base before the reaction. |
| Insufficient Base | The reaction of an acyl chloride with an amine generates one equivalent of HCl, which will protonate the starting amine, rendering it unreactive. Use at least one equivalent of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to scavenge the HCl. For less reactive amines, using two equivalents of the starting amine (one as the nucleophile and one as the base) can be effective. |
| Low Reaction Temperature | While the initial reaction is often exothermic, some less nucleophilic amines may require heating to drive the reaction to completion. Monitor the reaction by TLC or LC-MS to determine the optimal temperature. |
Issue 2: Difficulty in Product Purification and Crystallization
| Potential Cause | Troubleshooting Steps |
| High Lipophilicity | The presence of two trifluoromethyl groups significantly increases the lipophilicity of the product, which can make it behave like a "greasy" solid or oil. |
| * Purification: Column chromatography on silica gel using a gradient of non-polar to moderately polar solvents (e.g., hexanes/ethyl acetate) is often effective. | |
| * Crystallization: Experiment with a range of solvent systems. A common technique is to dissolve the crude product in a good solvent (e.g., dichloromethane, ethyl acetate) and then slowly add a poor solvent (e.g., hexanes, pentane) until turbidity is observed, followed by cooling. | |
| Formation of Emulsions during Work-up | The lipophilic nature of the product can lead to the formation of stable emulsions during aqueous work-up. |
| * Add brine (saturated aqueous NaCl solution) to the aqueous layer to increase its ionic strength and help break the emulsion. | |
| * Filter the entire mixture through a pad of Celite®. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Aryl-2-(3,5-bis(trifluoromethyl)phenyl)acetamide
This protocol is a general guideline for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Aryl amine (primary or secondary)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the aryl amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.05 eq.) in anhydrous DCM to the cooled amine solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data from a Related Synthesis:
The following data is from a patented synthesis of a related compound, N-(2-trifluoromethylphenyl)-benzeneacetamide, which provides an indication of the scale and potential yield.
| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield |
| o-Trifluoromethyl aniline (40.28 g) | Phenylacetyl chloride (42.5 g) | Triethylamine (27.83 g) | Benzene (400 mL) | N-(2-trifluoromethylphenyl)-benzeneacetamide | 29.85 g |
Reference: US Patent US04107310[2]
Visualizations
Experimental Workflow for Amide Synthesis
References
Validation & Comparative
A Comparative Guide to Derivatization with 3,5-Bis(trifluoromethyl)phenylacetyl Chloride for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of sensitive and selective analyte detection by mass spectrometry, derivatization remains a cornerstone technique to enhance the physicochemical properties of molecules. For compounds bearing amine and hydroxyl functional groups, 3,5-bis(trifluoromethyl)phenylacetyl chloride has emerged as a promising reagent, particularly for applications demanding high sensitivity. The presence of two trifluoromethyl groups significantly increases the electrophilicity of the resulting derivatives, making them ideal candidates for electron capture negative ion mass spectrometry (ECNI-MS). This guide provides a comparative overview of this compound against other common derivatization agents, supported by experimental protocols and data to inform your analytical workflow.
Performance Comparison of Derivatization Reagents
The choice of derivatization reagent is contingent on the analytical platform (GC-MS or LC-MS), the nature of the analyte, and the desired level of sensitivity. Here, we compare this compound with other frequently used reagents.
For Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, derivatization is crucial for enhancing the volatility and thermal stability of polar analytes.
| Derivatization Reagent | Target Analytes | Key Advantages | Potential Disadvantages |
| This compound | Primary & Secondary Amines, Alcohols | - Excellent for ECNI-MS, providing high sensitivity. - Forms stable derivatives. - The trifluoromethyl groups provide a distinct mass signature. | - May require a base to neutralize HCl byproduct. - Potential for fragmentation of the derivatizing group under electron ionization (EI). |
| Pentafluorobenzoyl Chloride (PFBCl) | Primary & Secondary Amines, Alcohols | - Widely used for ECNI-MS with extensive literature support. - Highly reactive and forms stable derivatives. | - Similar to the above, requires base and can show fragmentation. |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Amines, Alcohols, Carboxylic Acids | - Versatile and widely applicable. - Forms volatile and thermally stable TMS derivatives.[1] | - Derivatives can be sensitive to moisture. - May not provide the same level of sensitivity in ECNI-MS as fluorinated reagents. |
| Acetic Anhydride | Primary & Secondary Amines, Alcohols | - Readily available and cost-effective. - Forms stable acetyl derivatives.[2] | - May not significantly enhance ionization efficiency for trace analysis compared to other reagents. |
For Liquid Chromatography-Mass Spectrometry (LC-MS)
In LC-MS, derivatization can improve chromatographic retention on reverse-phase columns and enhance ionization efficiency.
| Derivatization Reagent | Target Analytes | Key Advantages | Potential Disadvantages |
| This compound | Primary & Secondary Amines, Alcohols | - Increases hydrophobicity, improving retention. - Can enhance ESI efficiency, particularly in negative mode. | - Increased molecular weight may not be ideal for all mass analyzers. - Requires removal of excess reagent and byproducts. |
| Dansyl Chloride | Primary & Secondary Amines, Phenols | - Introduces a highly fluorescent and readily ionizable group. - Extensive literature and established protocols.[3] | - Can result in multiple derivatized species for polyfunctional analytes. - Reaction conditions may require optimization. |
| Benzoyl Chloride | Primary & Secondary Amines, Phenols | - Increases hydrophobicity and can improve ionization.[4] - Simple and rapid reaction.[4] | - May not provide the same sensitivity enhancement as reagents with permanent charges or highly electrophilic groups. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful derivatization and subsequent mass spectrometric analysis.
Protocol 1: Derivatization of a Primary Amine with this compound for GC-MS Analysis
This protocol is a general guideline for the derivatization of a primary amine.
Materials and Reagents:
-
Analyte solution (e.g., 1 mg/mL in a suitable aprotic solvent like acetonitrile or ethyl acetate)
-
This compound solution (10 mg/mL in acetonitrile)
-
Pyridine (as a catalyst and acid scavenger)
-
Anhydrous sodium sulfate
-
GC vials with inserts
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Sample Preparation: Transfer 100 µL of the analyte solution to a clean, dry GC vial. If the sample is in an aqueous matrix, perform a liquid-liquid extraction into an appropriate organic solvent and dry the extract with anhydrous sodium sulfate. Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Derivatization Reaction:
-
Add 50 µL of anhydrous pyridine to the dried sample residue.
-
Add 100 µL of the this compound solution.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60°C for 30 minutes.
-
-
Work-up:
-
Cool the vial to room temperature.
-
Add 200 µL of hexane and 200 µL of deionized water.
-
Vortex for 1 minute and allow the layers to separate.
-
Carefully transfer the upper organic layer to a new GC vial with an insert for analysis.
-
GC-MS Parameters (Example):
-
Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms, is recommended.
-
Injection Mode: Splitless
-
Ionization Mode: Electron Ionization (EI) or Electron Capture Negative Ionization (ECNI)
-
Mass Range: Scan a range appropriate for the expected mass of the derivative.
Protocol 2: Derivatization of a Phenolic Compound with this compound for LC-MS Analysis
This protocol provides a general method for derivatizing phenols for LC-MS analysis.
Materials and Reagents:
-
Analyte solution (e.g., 1 mg/mL in acetonitrile)
-
This compound solution (10 mg/mL in acetonitrile)
-
Triethylamine (as a base)
-
LC-MS grade water and acetonitrile
-
Formic acid (for mobile phase modification)
-
LC vials
Procedure:
-
Sample Preparation: Transfer 50 µL of the analyte solution to an LC vial.
-
Derivatization Reaction:
-
Add 20 µL of triethylamine to the vial.
-
Add 100 µL of the this compound solution.
-
Cap the vial and vortex for 1 minute.
-
Allow the reaction to proceed at room temperature for 15-30 minutes.
-
-
Sample Dilution: Dilute the reaction mixture with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a suitable concentration for LC-MS analysis.
LC-MS Parameters (Example):
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
Visualizing the Workflow
To better illustrate the derivatization process, the following diagrams outline the key steps.
Caption: General workflows for derivatization.
Caption: The fundamental derivatization reaction.
References
- 1. weber.hu [weber.hu]
- 2. benchchem.com [benchchem.com]
- 3. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 3,5-Bis(trifluoromethyl)phenylacetyl Chloride and Other Acylating Agents for Researchers and Drug Development Professionals
In the landscape of organic synthesis and pharmaceutical development, the selection of an appropriate acylating agent is a critical decision that profoundly influences reaction efficiency, product yield, and the ultimate biological activity of the target molecule. This guide provides a comprehensive comparison of 3,5-Bis(trifluoromethyl)phenylacetyl chloride with other commonly utilized acylating agents, supported by experimental data and detailed methodologies to inform your research and development endeavors.
The Rise of Fluorinated Acylating Agents
This compound has emerged as a powerful reagent in modern organic synthesis. Its defining feature is the presence of two trifluoromethyl (-CF3) groups on the phenyl ring. These groups are strongly electron-withdrawing, which significantly enhances the electrophilicity of the carbonyl carbon. This heightened reactivity makes it a potent acylating agent, often enabling reactions to proceed under milder conditions and with higher yields compared to its non-fluorinated counterparts.
The introduction of the 3,5-bis(trifluoromethyl)phenyl moiety can also impart unique and desirable properties to the final product. In drug discovery, for instance, the inclusion of trifluoromethyl groups can enhance metabolic stability, improve lipophilicity, and increase binding affinity to biological targets.[1]
Performance Comparison with Alternative Acylating Agents
To provide a clear perspective on the relative performance of this compound, we have summarized its key characteristics alongside those of other widely used acylating agents in the following table. The alternatives chosen for comparison are acetyl chloride, benzoyl chloride, and trifluoroacetyl chloride, representing a spectrum of reactivity and structural features.
| Acylating Agent | Structure | Key Features | Advantages | Disadvantages |
| This compound | Strong acylating agent due to two electron-withdrawing -CF3 groups. | High reactivity, can introduce a moiety known to enhance metabolic stability and lipophilicity.[1][2] | Higher cost, potential for high reactivity to reduce selectivity with multifunctional substrates. | |
| Acetyl Chloride | Highly reactive, simple aliphatic acyl chloride.[1] | Low cost, high reactivity for simple acetylations. | Volatile, corrosive, can be too reactive leading to poor selectivity.[1] | |
| Benzoyl Chloride | Aromatic acyl chloride with moderate reactivity. | Readily available, lower cost, well-established reactivity.[1] | Less reactive than alkyl and fluorinated acyl chlorides, may require harsher reaction conditions.[3][4][5] | |
| Trifluoroacetyl Chloride | Extremely reactive due to the single, powerful electron-withdrawing -CF3 group.[1] | Extremely high reactivity, useful for introducing the trifluoroacetyl group. | Can be too reactive and non-selective, it is a volatile gas.[1] |
Experimental Data: A Quantitative Look at Reactivity
General Reactivity Order: Trifluoroacetyl Chloride > This compound > Acetyl Chloride > Benzoyl Chloride
This order is based on the inductive and resonance effects of the substituents. The trifluoromethyl group is a very strong electron-withdrawing group, making trifluoroacetyl chloride extremely reactive. The two trifluoromethyl groups on this compound also strongly activate the carbonyl group, though the phenyl ring can offer some minor resonance stabilization compared to a direct attachment. The methyl group in acetyl chloride is weakly electron-donating, making it less reactive than the fluorinated analogues but more reactive than benzoyl chloride, where the phenyl ring's resonance delocalizes and stabilizes the partial positive charge on the carbonyl carbon.[3][5]
Experimental Protocols
The following are generalized experimental protocols for acylation reactions. These should be adapted and optimized for specific substrates and desired outcomes.
General Protocol for N-Acylation of an Amine
This protocol describes a standard procedure for the acylation of a primary or secondary amine using an acyl chloride.
Materials:
-
Amine (1.0 eq)
-
Acylating Agent (1.05 - 1.2 eq)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine) (1.5 - 2.0 eq)
-
Aqueous workup solutions (e.g., 1M HCl, saturated NaHCO3, brine)
-
Drying agent (e.g., anhydrous MgSO4 or Na2SO4)
Procedure:
-
Dissolve the amine and tertiary amine base in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the acylating agent to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Protocol for O-Acylation of an Alcohol or Phenol
This protocol outlines a typical procedure for the esterification of an alcohol or phenol.
Materials:
-
Alcohol or Phenol (1.0 eq)
-
Acylating Agent (1.05 - 1.2 eq)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Acetonitrile)
-
Base (e.g., Pyridine, Triethylamine) (1.5 - 2.0 eq)
-
Aqueous workup solutions (e.g., 1M HCl, saturated NaHCO3, brine)
-
Drying agent (e.g., anhydrous MgSO4 or Na2SO4)
Procedure:
-
Dissolve the alcohol or phenol and the base in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add the acylating agent dropwise to the stirred solution.
-
Allow the reaction to proceed at 0 °C or warm to room temperature as needed, monitoring for completion.
-
Perform an aqueous workup as described in the N-acylation protocol.
-
Purify the resulting ester by appropriate methods.
Visualizing Reaction Pathways and Workflows
To further aid in the conceptualization of acylation reactions and experimental design, the following diagrams have been generated using Graphviz.
Caption: Generalized mechanism of nucleophilic acyl substitution.
Caption: A typical experimental workflow for an acylation reaction.
Caption: Relative reactivity of common acylating agents.
Conclusion
This compound is a highly reactive and valuable tool for the modern synthetic chemist. Its enhanced reactivity, driven by the strong electron-withdrawing nature of the two trifluoromethyl groups, allows for efficient acylations, often under mild conditions. Furthermore, the ability to introduce the 3,5-bis(trifluoromethyl)phenyl moiety can be strategically employed in drug design to enhance key pharmacokinetic and pharmacodynamic properties. While its cost and potential for lower selectivity in complex systems are considerations, its advantages in terms of reactivity and the unique properties it imparts to target molecules make it a superior choice in many synthetic applications, particularly in the fields of medicinal chemistry and materials science. The choice of the optimal acylating agent will ultimately depend on the specific requirements of the synthesis, including the nature of the substrate, desired reaction conditions, and the intended application of the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzoyl chloride is less reactive than acetyl chloride for nucleophilic s.. [askfilo.com]
- 4. quora.com [quora.com]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of Analytical Methods Using 3,5-Bis(trifluoromethyl)phenylacetyl Chloride and Its Alternatives
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is paramount to ensuring data integrity and regulatory compliance. When analyzing compounds with poor chromatographic retention or detector response, such as primary and secondary amines, derivatization is a crucial step. This guide provides a comparative overview of analytical method validation using 3,5-Bis(trifluoromethyl)phenylacetyl chloride and other common acylating and sulfonylating derivatization reagents.
This comparison focuses on key performance metrics from validated HPLC-UV, HPLC-FLD (Fluorescence Detection), and GC-MS methods, supported by detailed experimental protocols. While extensive quantitative validation data for this compound is not widely available in peer-reviewed literature, its performance can be inferred from its structural properties and the behavior of similar fluorinated acylating agents.
Performance Comparison of Derivatizing Agents
The selection of a derivatizing agent significantly impacts the sensitivity, selectivity, and overall performance of an analytical method. The following tables summarize key validation parameters for several widely used reagents, providing a benchmark for comparison.
Table 1: Linearity and Detection Limits
| Derivatizing Agent | Analyte Class | Detection Method | Linearity (r²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| This compound | Primary/Secondary Amines, Chiral Compounds | GC-MS, HPLC-UV | Data Not Available | Data Not Available | Data Not Available |
| Benzoyl Chloride | Biogenic Amines | UPLC-MS/MS | 0.9961 - 0.9999[1] | 0.1 - 20 nM[1] | 0.3 - 60 nM[1] |
| Dansyl Chloride | Biogenic Amines | HPLC-FLD | ≥ 0.9946[2] | 0.4 - 0.8 nmol L⁻¹[2] | Not Specified |
| Amphetamine Enantiomers | LC-MS/MS | > 0.99[3] | < 8 pg/mg[3] | < 19 pg/mg[3] | |
| Pentafluorobenzoyl Chloride (PFBCl) | Aliphatic Amines | GC-MS | 0.9934 - 0.9999[4] | 0.117 - 1.527 pg/mL[4] | Not Specified |
| Pentafluoropropionic Anhydride (PFPA) | Amphetamines & Cathinones | GC-MS | Linear over 5/10 - 1000 ng/mL[5][6] | Not Specified | 2.5 - 10 ng/mL[5][6] |
| Heptafluorobutyric Anhydride (HFBA) | Amphetamines & Cathinones | GC-MS | Linear over 5/10 - 1000 ng/mL[5][6] | Not Specified | 2.5 - 10 ng/mL[5][6] |
| Marfey's Reagent | Amphetamine Enantiomers | HPLC-UV | Linear over 0.16 - 1.00 mg/L | 0.16 mg/L | 0.40 mg/L |
Table 2: Precision and Accuracy (Recovery)
| Derivatizing Agent | Analyte Class | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (Recovery %) |
| This compound | Primary/Secondary Amines, Chiral Compounds | Data Not Available | Data Not Available | Data Not Available |
| Benzoyl Chloride | Biogenic Amines | < 10%[1] | Not Specified | 84.6 - 119.3%[1] |
| Dansyl Chloride | Biogenic Amines | ≤ 3.7%[2] | ≤ 5.8%[2] | 94.6 - 100.5%[2] |
| Amphetamine Enantiomers | < 9%[3] | Not Specified | > 79%[3] | |
| Pentafluorobenzoyl Chloride (PFBCl) | Aliphatic Amines | < 8%[4] | < 8%[4] | 62 - 105%[4] |
| Marfey's Reagent | Amphetamine Enantiomers | ≤ 11.3% | ≤ 11.3% | 85.3 - 108% |
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of a validated analytical method. Below are methodologies for pre-column derivatization using this compound and its alternatives.
Protocol 1: Derivatization with this compound (General Protocol for GC-MS)
This protocol is a general guideline for the derivatization of primary and secondary amines. Optimization of reaction time, temperature, and reagent concentration is recommended for specific analytes.
-
Sample Preparation:
-
Ensure the sample extract is completely dry. This can be achieved by evaporation under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable aprotic solvent (e.g., acetonitrile or ethyl acetate).
-
-
Derivatization Reaction:
-
To the reconstituted sample, add a 50-100 µL of a solution of this compound in the same solvent.
-
Add a small amount of a non-nucleophilic base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct.
-
Vortex the mixture and heat at 60-70°C for 30-60 minutes.
-
-
Sample Work-up:
-
After cooling to room temperature, add an organic solvent (e.g., hexane) and deionized water.
-
Vortex and centrifuge to separate the layers.
-
Transfer the organic layer to a clean vial for GC-MS analysis.
-
Protocol 2: Derivatization with Benzoyl Chloride for UPLC-MS/MS
This protocol is adapted for the analysis of biogenic amines in biological matrices[1].
-
Sample Preparation:
-
Extract the sample with acetonitrile containing 0.1% formic acid.
-
-
Derivatization Reaction:
-
To the sample extract, add a solution of benzoyl chloride. The reaction is typically rapid and can be performed at room temperature.
-
-
Analysis:
-
The derivatized sample is then ready for direct injection into the UPLC-MS/MS system.
-
Protocol 3: Derivatization with Dansyl Chloride for HPLC-FLD
This protocol is commonly used for the analysis of biogenic amines[2][5].
-
Sample Preparation:
-
Extract the amines from the sample matrix using a suitable solvent (e.g., perchloric acid).
-
-
pH Adjustment:
-
Adjust the pH of the extract to approximately 9.5 with a buffer (e.g., sodium bicarbonate).
-
-
Derivatization:
-
Add a solution of dansyl chloride in acetone to the sample.
-
Incubate the mixture at 40-60°C for a specified time (e.g., 45 minutes).
-
-
Removal of Excess Reagent:
-
Add a solution of a primary amine (e.g., proline or ammonia) to react with the excess dansyl chloride.
-
-
Analysis:
-
The derivatized sample is then ready for injection into the HPLC-FLD system.
-
Mandatory Visualizations
To facilitate a clearer understanding of the processes involved, the following diagrams illustrate the derivatization reaction and the general workflow for analytical method validation.
Conclusion
The choice of a derivatizing agent is a critical decision in the development and validation of analytical methods for compounds like primary and secondary amines. While this compound offers potential advantages due to its fluorinated structure, which can enhance volatility for GC analysis and provide unique mass spectral fragmentation patterns, a notable lack of published, quantitative validation data makes direct performance comparisons challenging.
In contrast, reagents such as benzoyl chloride and dansyl chloride are well-established, with a wealth of supporting literature that validates their performance across various analytical platforms. These reagents have demonstrated excellent linearity, sensitivity, precision, and accuracy for a wide range of analytes.
For researchers and drug development professionals, the selection of a derivatization reagent should be guided by the specific requirements of the analytical method, including the nature of the analyte, the sample matrix, and the desired level of sensitivity. While this guide provides a framework for comparison, it is essential to perform in-house validation to ensure the chosen method is fit for its intended purpose.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | C10H5ClF6O | CID 2779152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Chiral Derivatizing Agents: 3,5-Bis(trifluoromethyl)phenylacetyl Chloride vs. Mosher's Acid Chloride
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) and absolute configuration is a critical step in asymmetric synthesis and the development of stereochemically pure pharmaceuticals. NMR spectroscopy, in conjunction with chiral derivatizing agents (CDAs), remains a powerful and accessible technique for this purpose. Among the various CDAs available, Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride, MTPA-Cl) is a well-established and widely utilized reagent. This guide provides an objective comparison of the theoretical potential of 3,5-bis(trifluoromethyl)phenylacetyl chloride against the proven performance of Mosher's acid chloride, supported by established experimental data for the latter.
Principle of Chiral Derivatization for NMR Analysis
The fundamental principle involves the reaction of a chiral substrate (e.g., an alcohol or amine) with an enantiomerically pure CDA to form a pair of diastereomers. Unlike enantiomers, which are indistinguishable in an achiral NMR solvent, diastereomers exhibit distinct chemical shifts (δ). The analysis of these differences in an NMR spectrum, most commonly ¹H or ¹⁹F NMR, allows for the determination of the enantiomeric excess and, in many cases, the absolute configuration of the original substrate.
Performance Comparison
A direct experimental performance comparison between this compound and Mosher's acid chloride is not feasible due to the lack of published data on the use of the former as a chiral derivatizing agent for NMR analysis. However, a theoretical comparison based on their chemical structures can be made, alongside the well-documented performance of Mosher's acid chloride.
| Feature | This compound | Mosher's Acid Chloride (MTPA-Cl) |
| Structure | Contains a phenylacetyl group with two trifluoromethyl substituents on the aromatic ring. It is an achiral molecule. | Contains a chiral center with a phenyl group, a methoxy group, and a trifluoromethyl group. It is a chiral molecule.[1] |
| Principle of Operation | As an achiral reagent, it cannot be used to determine the enantiomeric excess or absolute configuration of chiral compounds through the formation of diastereomers. | Reacts with chiral alcohols and amines to form diastereomeric esters or amides, respectively. The distinct magnetic environments of these diastereomers lead to separable signals in NMR spectra.[2][3] |
| NMR Nuclei for Analysis | Not applicable for chiral analysis. | Primarily ¹H and ¹⁹F NMR. The single trifluoromethyl group provides a clean signal in ¹⁹F NMR for analysis.[1] |
| Determination of Absolute Configuration | Not applicable. | The "Advanced Mosher's Method" provides a well-established protocol for determining the absolute configuration of secondary alcohols and amines by analyzing the sign of the chemical shift differences (Δδ = δS - δR) for protons on either side of the stereocenter.[4] |
| Reactivity | Expected to be a reactive acyl chloride. | The acid chloride is highly reactive and readily forms esters and amides.[1][5] |
| Availability | Commercially available.[6] | Both (R)- and (S)-enantiomers are commercially available as the acid and the more reactive acid chloride.[7][8] |
Experimental Protocols
Mosher's Acid Chloride Derivatization for NMR Analysis (Mosher's Ester Formation)
This protocol is a standard method for the determination of enantiomeric excess and absolute configuration of a chiral secondary alcohol.
Materials:
-
Chiral alcohol (~5 mg)
-
(R)-(-)-Mosher's acid chloride and (S)-(+)-Mosher's acid chloride
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
Anhydrous pyridine or other suitable base (e.g., DMAP)
-
Two clean, dry NMR tubes
Procedure:
-
Preparation of the (R)-MTPA Ester:
-
In a dry NMR tube, dissolve approximately 2.5 mg of the chiral alcohol in 0.5 mL of anhydrous CDCl₃.
-
Add a small excess of anhydrous pyridine (~5-10 µL).
-
Add a slight molar excess (~1.2 equivalents) of (R)-Mosher's acid chloride to the solution.
-
Cap the NMR tube and gently agitate to ensure mixing. The reaction is typically rapid and can be monitored for completion by ¹H NMR.
-
-
Preparation of the (S)-MTPA Ester:
-
In a separate dry NMR tube, repeat the procedure using (S)-Mosher's acid chloride.
-
-
NMR Analysis:
-
Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA ester samples.
-
For enantiomeric excess determination, integrate a pair of well-resolved signals corresponding to the two diastereomers in one of the spectra.
-
For absolute configuration determination (Advanced Mosher's Method), carefully assign the proton signals for both diastereomers. This may require 2D NMR techniques (e.g., COSY) for complex molecules. Calculate the chemical shift difference (Δδ = δS - δR) for protons on both sides of the carbinol carbon. A positive Δδ for protons on one side and a negative Δδ on the other side allows for the assignment of the absolute configuration based on the established conformational model of the Mosher's esters.
-
Visualizing the Workflow
Experimental Workflow for Mosher's Acid Analysis
Caption: Experimental workflow for Mosher's acid analysis.
Logic of Absolute Configuration Determination with Mosher's Acid
Caption: Logic of absolute configuration determination with Mosher's acid.
Conclusion
Based on the available scientific literature, Mosher's acid chloride is the definitive and validated choice for the determination of enantiomeric excess and absolute configuration of chiral alcohols and amines via NMR spectroscopy. Its utility is supported by decades of research and well-established experimental protocols.
In contrast, This compound is not a recognized chiral derivatizing agent for this purpose. As an achiral molecule, it is fundamentally unsuitable for creating diastereomers from a pair of enantiomers, which is the foundational principle of this analytical technique. While the presence of two trifluoromethyl groups is intriguing for potential applications in ¹⁹F NMR, its achiral nature precludes its use in the same manner as Mosher's acid chloride.
Therefore, for researchers requiring reliable and reproducible determination of enantiomeric purity and absolute configuration by NMR, Mosher's acid chloride remains the industry standard and the recommended reagent.
References
- 1. Synthesis of chiral α-trifluoromethyl boronic acids by catalytic homologation - American Chemical Society [acs.digitellinc.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 4. 3,5-BIS(TRIFLUOROMETHYL)PHENYLACETYLENE | 88444-81-9 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. m-(Trifluoromethyl)phenylacetic acid(351-35-9) 1H NMR spectrum [chemicalbook.com]
- 7. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
Determining Enantiomeric Excess: A Comparative Guide to 3,5-Bis(trifluoromethyl)phenylacetyl Chloride and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in asymmetric synthesis and the characterization of chiral molecules. This guide provides an objective comparison of the use of 3,5-bis(trifluoromethyl)phenylacetyl chloride as a chiral derivatizing agent with other established analytical techniques for ee determination. Supported by experimental principles and data from analogous systems, this document aims to assist in the selection of the most suitable method for specific research needs.
Introduction to Enantiomeric Excess Determination
Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit different pharmacological and toxicological profiles. Therefore, quantifying the stereochemical purity of a sample is paramount. Enantiomeric excess is a measure of this purity and is defined as the absolute difference between the mole fractions of the two enantiomers. A variety of analytical methods have been developed to determine ee, broadly categorized into direct and indirect methods. Direct methods, such as chiral chromatography, separate the enantiomers, while indirect methods involve the conversion of enantiomers into diastereomers, which can then be distinguished by non-chiral techniques like standard NMR or chromatography.
This compound is a chiral derivatizing agent that reacts with chiral alcohols and amines to form diastereomeric esters and amides, respectively. The presence of the two trifluoromethyl groups in the reagent can enhance the chemical shift differences between the resulting diastereomers in ¹⁹F NMR spectroscopy, potentially offering a sensitive method for ee determination.
Comparison of Analytical Methods
The choice of method for determining enantiomeric excess depends on factors such as the nature of the analyte, the required accuracy and sensitivity, sample throughput, and available instrumentation. Below is a comparison of key analytical techniques.
Data Presentation
| Parameter | This compound (CDA) + NMR/HPLC | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | NMR with Chiral Solvating Agent (CSA) |
| Principle | Covalent derivatization to form diastereomers, followed by analysis of the mixture. | Differential interaction of enantiomers with a chiral stationary phase.[1] | Differential partitioning of volatile enantiomers on a chiral stationary phase. | Formation of transient, non-covalent diastereomeric complexes. |
| Accuracy | High (dependent on reaction completion and baseline separation of signals/peaks). | High (typically <2% error).[1] | High (typically <2% error). | Good to High (dependent on complexation and signal resolution). |
| Precision | High (RSD <2% achievable). | High (RSD <2% is common). | High (RSD <2% is common). | Good to High. |
| Sensitivity | Moderate to High (¹⁹F NMR can be very sensitive). | High (UV, FLD, MS detectors).[2] | Very High (FID, ECD, MS detectors). | Moderate (requires higher sample concentration). |
| Sample Throughput | Moderate (derivatization step required). | High (with autosampler). | High (with autosampler). | High (no derivatization). |
| Applicability | Alcohols, amines, and other nucleophilic functional groups. | Broad range of compounds. | Volatile and thermally stable compounds. | Compounds with suitable functional groups for interaction with CSA. |
| Development Time | Moderate (method development for derivatization and separation needed). | Moderate to High (column and mobile phase screening). | Moderate to High (column and temperature program optimization). | Low to Moderate (screening of CSA and solvent). |
| Cost | Moderate (reagent and NMR/HPLC instrument time). | High (chiral columns can be expensive). | Moderate to High (chiral columns can be expensive). | Moderate (cost of CSA and NMR time). |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for the determination of enantiomeric excess using this compound and a common alternative method, chiral HPLC.
Protocol 1: Enantiomeric Excess Determination using this compound and NMR Spectroscopy
This protocol describes the derivatization of a chiral alcohol with this compound followed by ¹H or ¹⁹F NMR analysis.
Materials:
-
Chiral alcohol sample (e.g., 1-phenylethanol)
-
This compound (enantiomerically pure)
-
Anhydrous pyridine or other suitable non-protic base (e.g., triethylamine, DMAP)
-
Anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆)
-
NMR tubes (5 mm)
-
Standard laboratory glassware (dried)
Procedure:
-
Sample Preparation: In a clean, dry NMR tube, dissolve approximately 5-10 mg of the chiral alcohol in 0.6 mL of anhydrous deuterated solvent.
-
Addition of Base: Add a slight excess (1.2-1.5 equivalents) of anhydrous pyridine to the NMR tube.
-
Derivatization: Add 1.1 equivalents of enantiomerically pure this compound to the solution.
-
Reaction: Cap the NMR tube and shake gently to mix the reactants. Allow the reaction to proceed at room temperature for 10-30 minutes, or until completion can be confirmed by TLC or NMR. The reaction progress can be monitored by observing the disappearance of the alcohol starting material.
-
NMR Analysis: Acquire a ¹H NMR and/or ¹⁹F NMR spectrum of the resulting diastereomeric ester mixture.
-
Data Analysis:
-
Identify a well-resolved pair of signals corresponding to the two diastereomers. Protons or fluorine atoms close to the chiral center of the original alcohol are most likely to show distinct chemical shifts.
-
Integrate the areas of these two signals.
-
Calculate the enantiomeric excess using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100
-
Protocol 2: Enantiomeric Excess Determination by Chiral HPLC
This protocol outlines a general procedure for the direct separation of enantiomers using a chiral stationary phase.
Materials:
-
Chiral analyte sample
-
HPLC-grade solvents for mobile phase (e.g., hexane, isopropanol, ethanol)
-
Chiral HPLC column (e.g., polysaccharide-based like Chiralcel® or Chiralpak®)
-
HPLC system with a suitable detector (e.g., UV-Vis, PDA)
Procedure:
-
Sample Preparation: Dissolve a small amount of the chiral analyte in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
HPLC System Setup:
-
Install the appropriate chiral column.
-
Equilibrate the column with the chosen mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
-
Injection: Inject a small volume (e.g., 5-20 µL) of the prepared sample onto the column.
-
Chromatographic Separation: Run the chromatogram and record the detector response.
-
Data Analysis:
-
Identify the two peaks corresponding to the separated enantiomers.
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess using the formula: ee (%) = |(Peak Area₁ - Peak Area₂) / (Peak Area₁ + Peak Area₂)| * 100
-
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for determining enantiomeric excess using this compound and a comparison of the different analytical approaches.
Caption: Experimental workflow for determining enantiomeric excess using this compound.
Caption: Logical comparison of direct and indirect methods for enantiomeric excess determination.
Conclusion
However, direct chromatographic methods, namely chiral HPLC and chiral GC, remain the gold standard for their high accuracy, precision, and broad applicability.[1] Chiral HPLC is a versatile technique suitable for a wide range of compounds, while chiral GC excels in the analysis of volatile substances. NMR with chiral solvating agents provides a rapid, non-destructive alternative, especially for high-throughput screening applications.
The selection of the most appropriate technique requires a careful evaluation of the analyte's properties, the desired analytical performance, and the available instrumentation. This guide provides a framework and detailed protocols to aid researchers in making an informed decision for their specific analytical challenges in chiral analysis.
References
A Researcher's Guide to Derivatizing Agents: A Performance Comparison for Chromatographic Analysis
For researchers, scientists, and drug development professionals, the derivatization of analytes is a critical step to enhance volatility, improve thermal stability, and increase detectability in chromatographic analyses, particularly in Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3] This guide provides a comprehensive comparison of the performance of common derivatizing agents, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for your analytical needs.
The choice of a derivatizing agent is pivotal and is influenced by the analyte's functional groups, the complexity of the sample matrix, and the desired analytical outcome.[4] The three main classes of derivatization reactions are silylation, acylation, and alkylation, each with its own set of reagents and specific applications.[2]
Performance Comparison of Silylating Agents
Silylation is the most prevalent derivatization technique in GC analysis, involving the replacement of active hydrogens in functional groups like hydroxyls (-OH), carboxyls (-COOH), amines (-NH), and thiols (-SH) with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (t-BDMS) group.[4][5] This modification increases the volatility and thermal stability of the analytes.[4]
| Reagent | Abbreviation | Key Performance Characteristics | Reported Yield/Efficiency |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | A strong and versatile silylating agent suitable for a wide range of polar compounds. Often used with a catalyst like trimethylchlorosilane (TMCS) to enhance reactivity, especially for hindered functional groups.[4] By-products are volatile, simplifying sample cleanup.[6] | For some estrogenic compounds, complete derivatization is achieved at 75°C. However, for compounds like lysergic acid amide, the reaction may not reach 100% completion even at elevated temperatures.[4] For fatty acids, recoveries are reported to be between 82% and 111%.[4] |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Considered one of the most powerful TMS donors, with by-products that are even more volatile than those of BSTFA, which is advantageous for identifying early eluting peaks.[7][8] It is often preferred for the analysis of steroids and amino acids due to its high reactivity.[4] | For anabolic-androgenic steroids, a combination of MSTFA/NH4I/ethanethiol was found to outperform BSTFA + 1% TMCS, indicating higher derivatization yields.[4] For some drugs, MSTFA provides more complete silylation than BSTFA.[8] |
| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | Forms t-BDMS derivatives that are approximately 10,000 times more stable to hydrolysis than TMS derivatives, making them ideal for complex sample matrices and longer analysis times.[4][7] | MTBSTFA derivatives are more stable and less moisture-sensitive than those from BSTFA, particularly for amino acids and phenolic compounds.[4] However, it has a slower reaction rate and may be less effective for sterically hindered hydroxyl groups.[7][9] |
| Trimethylchlorosilane | TMCS | Primarily used as a catalyst in combination with other silylating agents like BSTFA to increase their reactivity.[10] | Not typically used alone as a primary derivatizing agent. |
| Hexamethyldisilazane | HMDS | A less reactive silylating agent, often used in a two-step process for more accessible hydroxyl groups before a stronger reagent is used.[6] | Generally lower reactivity compared to BSTFA or MSTFA. |
Performance Comparison of Acylating Agents
Acylation reduces the polarity of compounds containing amino, hydroxyl, and thiol groups by converting them into esters, thioesters, and amides.[3] This method is particularly useful for highly polar, multifunctional compounds like carbohydrates and amino acids.[3][11] Acylation can also introduce halogenated groups, which enhances the response of an Electron Capture Detector (ECD).[3]
| Reagent | Abbreviation | Key Performance Characteristics | Considerations |
| Acetic Anhydride | AA | Forms stable acetyl derivatives.[7] | By-products may need to be removed before analysis, and the derivatives may be less volatile compared to silylated ones.[7] |
| Trifluoroacetic Anhydride | TFAA | Produces highly volatile fluoroacyl derivatives that are very responsive to ECD.[7] | Reagents and by-products can be acidic and may damage the GC column if not removed.[7] |
| Pentafluoropropionic Anhydride | PFPA | Similar to TFAA, it creates derivatives with excellent ECD response.[12] | Acidic by-products require removal.[7] |
| Heptafluorobutyric Anhydride | HFBA | Also yields derivatives with strong ECD signals.[12] | The formation of acidic by-products is a key consideration.[7] |
A study comparing six acylation reagents for the analysis of synthetic cathinones found that PFPA and HFBA, followed by TFAA, were the best choices based on validation parameters.[12]
Performance Comparison of Alkylating Agents
Alkylation modifies active hydrogens, such as those in carboxylic acids and phenols, by substituting them with an alkyl group, thereby reducing the polarity of the molecule.[11]
| Reagent | Abbreviation | Key Performance Characteristics | Applications |
| Pentafluorobenzyl Bromide | PFBBr | Adds a pentafluorobenzyl (PFB) group, which significantly enhances the response of an ECD.[5] | Used for esterifying carboxylic acids, phenols, and thiols.[2] |
| Diazomethane | A powerful methylating agent that reacts rapidly with acidic protons. | Effective for carboxylic acids, but it is also highly toxic and explosive, requiring special handling precautions. | |
| N,N-Dimethylformamide dimethyl acetal | DMF-DMA | A versatile reagent for the alkylation of a variety of functional groups. | Can be used for the derivatization of both carboxylic and amino acids.[2] |
A comparison of silylation (TMS) and alkylation (using methyl chloroformate - MCF) for the analysis of amino and non-amino organic acids found that the MCF derivatives showed better reproducibility and stability during chromatographic runs.[13]
Experimental Protocols
Detailed methodologies are crucial for achieving reproducible and reliable results. Below are representative protocols for common derivatization procedures.
Protocol 1: Silylation with BSTFA + 1% TMCS
This is a widely used and highly effective method for preparing TMS derivatives of a broad range of analytes for GC-MS analysis.[6]
Materials:
-
Dried sample containing the analyte of interest
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (or other suitable solvent like acetonitrile or ethyl acetate)
-
Reaction vials with caps
-
Heating block or oven
Procedure:
-
Ensure the sample is completely dry, as moisture can interfere with the reaction.[3][10] Lyophilization is recommended for aqueous samples.[6]
-
Add 100 µL of the BSTFA with 1% TMCS reagent to the dried sample. Pyridine can be used as a solvent to aid dissolution.[6] A general rule is to add at least a 2:1 molar ratio of the silylating reagent to the active hydrogens in the sample.[10]
-
Cap the vial tightly and heat at 60-75°C for 30-60 minutes.[7] The optimal time and temperature will depend on the analyte and may require some optimization.[10] For example, an alcohol may derivatize in minutes at room temperature, while an amide could take hours at an elevated temperature.[10]
-
After cooling to room temperature, the sample is ready for injection into the GC-MS.
Protocol 2: Acylation with Acetic Anhydride
This protocol is suitable for derivatizing hydroxyl and amine groups.
Materials:
-
Dried sample
-
Acetic Anhydride
-
Pyridine (acts as a catalyst and solvent)
-
Reaction vials with caps
-
Heating block or oven
Procedure:
-
Dissolve the dried sample in a suitable volume of pyridine in a reaction vial.
-
Add an excess of acetic anhydride to the vial.
-
Cap the vial and heat at 60-80°C for 30-60 minutes.
-
After cooling, the excess reagent and by-products may need to be removed by evaporation under a stream of nitrogen before reconstituting the sample in a suitable solvent for GC-MS analysis.[3][7]
Protocol 3: Alkylation with PFBBr
This method is used to form PFB esters of carboxylic acids, which are highly sensitive to ECD.
Materials:
-
Dried sample containing carboxylic acids
-
Pentafluorobenzyl Bromide (PFBBr) solution (e.g., in acetone)
-
A base catalyst (e.g., potassium carbonate)
-
Reaction vials with caps
-
Heating block or oven
Procedure:
-
Dissolve the dried sample in a suitable solvent like acetone.
-
Add the PFBBr solution and a small amount of the base catalyst to the vial.
-
Cap the vial and heat at 60-80°C for 30-60 minutes.
-
After cooling, the reaction mixture can be directly injected or may require a cleanup step to remove excess reagent and salts.
Visualizing Experimental Workflows
General Derivatization Workflow for GC-MS Analysis
Caption: A generalized workflow for sample derivatization prior to GC-MS analysis.
Decision Tree for Selecting a Derivatizing Agent
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 11. chromtech.com [chromtech.com]
- 12. Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Applications of 3,5-Bis(trifluoromethyl)phenylacetyl Chloride in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3,5-Bis(trifluoromethyl)phenylacetyl chloride and its primary alternatives in acylation reactions. The inclusion of the 3,5-bis(trifluoromethyl)phenyl moiety is a key strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity of drug candidates. This document offers an objective analysis of reaction methodologies, supported by experimental data, to aid in the selection of the most suitable synthetic approach.
Performance Comparison of Acylating Agents
The primary application of this compound is in acylation reactions, specifically for the formation of amides and esters. The choice of reagent for introducing the 3,5-bis(trifluoromethyl)phenylacetyl group significantly impacts reaction efficiency, yield, and overall synthetic strategy. Below is a comparative analysis of the most common methods.
Table 1: Comparison of Synthetic Routes for N-benzyl-2-(3,5-bis(trifluoromethyl)phenyl)acetamide
| Method | Reagents | Solvent | Temperature | Time | Yield | Advantages | Disadvantages |
| Acyl Chloride | This compound, Benzylamine, Triethylamine | Dichloromethane | 0 °C to RT | 2-16 h | High | High reactivity, often leading to high yields and shorter reaction times. | Moisture sensitive, generates corrosive HCl byproduct requiring a base, can be less selective with multifunctional substrates. |
| Carboxylic Acid + Coupling Agent | 3,5-Bis(trifluoromethyl)phenylacetic acid, Benzylamine, HATU, DIPEA | DMF | Room Temperature | 1-4 h | >95% | Milder reaction conditions, avoids the handling of a reactive acyl chloride, high yields, and fewer side products. | Coupling agents can be expensive, and purification may require removal of the coupling agent byproducts. |
| Direct Thermal Amidation | 3,5-Bis(trifluoromethyl)phenylacetic acid, Benzylamine | None (Solvent-free) | 140 °C | 24 h | 41% | Atom economical (water is the only byproduct), environmentally friendly (solvent-free). | Requires high temperatures which may not be suitable for sensitive substrates, can result in lower yields, and may have limited substrate scope.[1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures.
Protocol 1: Amide Formation via Acyl Chloride (General Procedure)
This protocol is adapted from a standard procedure for N-acylation using a substituted phenylacetyl chloride.
Materials:
-
This compound (1.05 eq)
-
Primary or secondary amine (e.g., Benzylamine) (1.0 eq)
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (1.1-1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (1.1-1.5 eq) to the solution and stir for 5-10 minutes.
-
Slowly add a solution of this compound (1.05 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide.
-
Purify the product by column chromatography or recrystallization as necessary.
Protocol 2: Amide Formation via Carboxylic Acid and Coupling Agent (HATU)
This protocol describes a highly efficient method for amide bond formation.
Materials:
-
3,5-Bis(trifluoromethyl)phenylacetic acid (1.0 eq)
-
Primary or secondary amine (e.g., Benzylamine) (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
10% aqueous Lithium Chloride (LiCl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 3,5-Bis(trifluoromethyl)phenylacetic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) to the solution, followed by the amine (1.1 eq).
-
Add DIPEA (2.0 eq) to the reaction mixture and stir at room temperature.
-
Monitor the reaction by TLC or LC-MS; reactions are typically complete within 1-4 hours.
-
Once the starting material is consumed, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with 10% aqueous LiCl solution (3 times) and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography if necessary.
Biological Context: Targeting HNF4α and the STAT3 Signaling Pathway
The 3,5-bis(trifluoromethyl)phenyl motif is a key component in various biologically active molecules. A notable example is N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC), a novel synthetic compound that has demonstrated anti-cancer properties.
NHDC has been shown to inhibit the growth of liver cancer cells by directly binding to and activating Hepatocyte Nuclear Factor 4α (HNF4α) . HNF4α is a crucial transcription factor in the liver that regulates genes involved in metabolism and cell differentiation. Its dysregulation is implicated in several cancers.
The activation of HNF4α by NHDC leads to the downstream inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, and invasion.[2] The interplay between HNF4α and STAT3 is a critical axis in cancer progression, with HNF4α often acting as a tumor suppressor by negatively regulating STAT3 activity.[2]
Below are diagrams illustrating the experimental workflow for amide synthesis and the relevant biological signaling pathway.
Conclusion
This compound is a highly reactive and effective reagent for the introduction of the 3,5-bis(trifluoromethyl)phenylacetyl moiety. Its high reactivity makes it suitable for reactions where high yields and rapid conversions are desired. However, for substrates that are sensitive or when milder conditions are necessary, the use of the corresponding carboxylic acid with a modern coupling agent like HATU presents a superior alternative, often providing excellent yields in shorter reaction times and with simpler workup procedures. The choice of synthetic route should be guided by the specific requirements of the substrate, desired scale of the reaction, and economic considerations. The biological significance of the 3,5-bis(trifluoromethyl)phenyl group, as demonstrated by its role in targeting key cancer signaling pathways, underscores the importance of efficient and versatile methods for its incorporation into novel molecular entities.
References
Safety Operating Guide
Proper Disposal of 3,5-Bis(trifluoromethyl)phenylacetyl Chloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive chemical reagents like 3,5-Bis(trifluoromethyl)phenylacetyl chloride is a critical component of laboratory safety and environmental responsibility. This document provides essential safety and logistical information, including a step-by-step operational plan for its proper disposal, ensuring the safe management of this corrosive and moisture-sensitive compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) and adhere to all institutional safety protocols. This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[1][2][3][4] It reacts violently with water and is incompatible with strong oxidizing agents, strong bases, and alcohols.[2][5]
Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., Butyl rubber)
-
Chemical safety goggles and a face shield
-
A flame-retardant lab coat
-
Closed-toe shoes
All handling and disposal operations must be conducted within a certified chemical fume hood to avoid inhalation of vapors.[2]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₀H₅ClF₆O[6] |
| Molecular Weight | 290.59 g/mol [6] |
| Appearance | Solid[1] |
| Hazard Class | 8A - Combustible corrosive hazardous materials[1] |
Experimental Protocol for Neutralization and Disposal
The primary principle for the disposal of this compound is to convert the reactive acyl chloride into a less hazardous substance through a controlled neutralization reaction prior to collection by a licensed waste disposal service. Acyl chlorides react readily with weak bases to form the corresponding carboxylate salt, which is more stable and less reactive.
Materials:
-
This compound waste
-
Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) solution (5-10% in water)
-
Large beaker or flask (at least 4 times the volume of the total solution)
-
Stir bar and magnetic stir plate
-
Ice bath
-
pH paper or pH meter
-
Appropriately labeled hazardous waste container
Procedure:
-
Preparation: In a chemical fume hood, place a large beaker containing a cold 5-10% solution of sodium bicarbonate or sodium carbonate in water. The volume of the basic solution should be in significant excess relative to the amount of the acyl chloride to be neutralized. Place the beaker in an ice bath and begin stirring with the magnetic stir bar.
-
Slow Addition: Carefully and slowly add the this compound waste to the stirring, cold basic solution dropwise or in very small portions. The reaction is exothermic and will generate gas (carbon dioxide); a slow addition rate is crucial to control the reaction and prevent splashing.
-
Monitoring: Observe the reaction closely. If the reaction becomes too vigorous (excessive foaming or temperature increase), immediately stop the addition and allow the reaction to subside before continuing.
-
Completion of Reaction: Once all the acyl chloride has been added, continue stirring the mixture in the ice bath for at least one hour to ensure the neutralization is complete.
-
pH Verification: After the reaction appears to have ceased, remove the beaker from the ice bath and allow it to warm to room temperature. Check the pH of the solution to ensure it is neutral or slightly basic (pH 7-9). If the solution is still acidic, add more sodium bicarbonate solution until the desired pH is reached.
-
Waste Collection: Transfer the neutralized aqueous waste into a properly labeled hazardous waste container. Do not mix with other waste streams unless permitted by your institution's environmental health and safety (EHS) department.
-
Final Disposal: The labeled hazardous waste container should be disposed of through your institution's approved hazardous waste management program.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
- 1. benchchem.com [benchchem.com]
- 2. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 3. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 4. Preparation of acid chlorides (acyl chlorides) reactions with water alcohols ammonia amines equations reagents conditions products nucleophilic elimination reaction mechanisms advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 5. youtube.com [youtube.com]
- 6. chemistrystudent.com [chemistrystudent.com]
Essential Safety and Operational Guide for 3,5-Bis(trifluoromethyl)phenylacetyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling 3,5-Bis(trifluoromethyl)phenylacetyl chloride. Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity. This compound is a corrosive and water-reactive acylating agent, demanding stringent handling procedures.[1][2]
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[1][3] It is also water-sensitive and will react with moisture to release hydrogen chloride gas.[4][5] Therefore, a comprehensive PPE protocol is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications & Rationale |
| Hand Protection | Chemical-resistant gloves | Material: Butyl rubber, Viton®, or a laminate film (e.g., Barrier®) are recommended for handling corrosive and reactive chlorides.[6][7][8][9][10] Double gloving is best practice. Inspection: Always inspect gloves for tears, holes, or degradation before and after use. Replacement: Change gloves immediately if contaminated. |
| Eye & Face Protection | Safety goggles and face shield | Goggles: ANSI Z87.1 compliant, chemical splash goggles are required. Face Shield: A full-face shield must be worn over safety goggles to protect against splashes and fumes.[3][11] |
| Respiratory Protection | Air-purifying respirator with acid gas cartridge | A NIOSH-approved respirator with an acid gas (e.g., for hydrogen chloride) cartridge is necessary when handling outside of a certified chemical fume hood or in case of a spill.[12] Ensure proper fit testing and cartridge change schedule. |
| Body Protection | Chemical-resistant apron or lab coat | A lab coat made of a low-permeability fabric should be worn. For larger quantities or splash potential, a chemical-resistant apron over the lab coat is recommended. |
| Foot Protection | Closed-toe shoes | Leather or chemical-resistant shoes are required. Do not wear perforated shoes, sandals, or cloth sneakers. |
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines a standard procedure for using this compound in a synthetic reaction, such as an acylation.
1. Preparation and Pre-Reaction Setup:
- Ensure a certified chemical fume hood is operational and the sash is at the appropriate working height.
- Have an emergency eyewash and safety shower readily accessible.
- Prepare a quenching solution (e.g., a dilute solution of sodium bicarbonate or another suitable base) and keep it within arm's reach in the fume hood.
- All glassware must be thoroughly dried (e.g., oven-dried or flame-dried under an inert atmosphere) to remove any traces of water.
- The reaction should be set up under an inert atmosphere (e.g., nitrogen or argon).
2. Reagent Handling and Dispensing:
- Allow the sealed bottle of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture inside the bottle.
- Open the container slowly to release any potential pressure buildup.
- Use a dry, clean syringe or cannula to transfer the required amount of the liquid reagent to the reaction vessel under an inert atmosphere.
3. Reaction Execution:
- Add the this compound dropwise to the reaction mixture, especially if the reaction is exothermic.
- Maintain the reaction temperature as specified in the experimental protocol using an appropriate cooling or heating bath.
- Continuously monitor the reaction for any signs of uncontrolled exotherm or pressure buildup.
4. Reaction Quenching and Work-up:
- Upon completion, cool the reaction mixture to the appropriate temperature (often 0 °C).
- Slowly and carefully add the quenching solution to the reaction mixture. Be aware that the quenching of unreacted acyl chloride is exothermic and will release gas (CO2 if using bicarbonate).
- Once the reaction is quenched, proceed with the standard aqueous work-up, such as extraction with an appropriate organic solvent.[13][14][15][16]
5. Post-Handling:
- Thoroughly decontaminate any surfaces that may have come into contact with the chemical.
- Wipe down the exterior of the reagent bottle before returning it to storage.
- Remove PPE in the correct order to avoid cross-contamination and dispose of it as hazardous waste.
- Wash hands thoroughly with soap and water after handling the chemical.
Disposal Plan
All materials that have come into contact with this compound are considered hazardous waste and must be disposed of according to institutional, local, and national regulations.[4]
Table 2: Waste Disposal Procedures
| Waste Type | Container | Disposal Method |
| Solid Waste | Labeled, sealed hazardous waste container | Includes contaminated gloves, pipette tips, absorbent materials, and empty reagent bottles. |
| Liquid Waste (Unused Reagent) | Labeled, sealed hazardous waste container | Do not pour down the drain. The unused reagent should be slowly added to a stirred, cooled quenching solution (e.g., sodium bicarbonate solution) in a fume hood to neutralize it before being collected in a designated hazardous liquid waste container. |
| Liquid Waste (Reaction Mixture) | Labeled, sealed hazardous waste container | After quenching, the reaction mixture and any subsequent aqueous washes should be collected as hazardous waste. |
| Sharps | Puncture-proof, labeled sharps container | Needles and syringes used for transfer must be disposed of in a designated sharps container for hazardous chemical waste. |
Emergency Procedures
| Situation | Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][4] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with a dry, inert absorbent material (e.g., sand, vermiculite). Collect the absorbed material into a labeled, sealed hazardous waste container. Ventilate the area and wash the spill site after material pickup is complete. |
Visualized Workflow
Caption: A logical workflow for the safe handling and use of this compound.
References
- 1. CAS # 174083-39-7, this compound, 2-[3,5-bis(trifluoromethyl)phenyl]acetyl chloride - chemBlink [ww.chemblink.com]
- 2. chembk.com [chembk.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. lobachemie.com [lobachemie.com]
- 6. research.usu.edu [research.usu.edu]
- 7. calpaclab.com [calpaclab.com]
- 8. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 9. Chemical Resistant Gloves | Ansell USA [ansell.com]
- 10. Chemical Resistant Protection Solutions | Ansell USA [ansell.com]
- 11. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 12. (S)-(+)-a-Methoxy-a-(trifluoromethyl)phenylacetyl chloride 99 20445-33-4 [sigmaaldrich.com]
- 13. orgsyn.org [orgsyn.org]
- 14. rtong.people.ust.hk [rtong.people.ust.hk]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Workup [chem.rochester.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
